(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
Beschreibung
Eigenschaften
IUPAC Name |
(6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRYZHHKWSHHFT-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893656 | |
| Record name | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106092-09-5 | |
| Record name | (6S)-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106092-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106092095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIAMINO-4,5,6,7-TETRAHYDROBENZOTHIAZOLE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4N3Y41JML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, a significant chiral intermediate in pharmaceutical research and development. The document details its chemical properties, synthesis, biological activities, and key experimental protocols, presenting quantitative data and signaling pathways to support advanced research applications.
1. Core Compound Identification
This compound is a chiral bicyclic compound featuring a thiazole ring fused to a tetrahydrobenzene moiety. It is a crucial building block in the synthesis of various biologically active molecules.
| Property | Value | Reference |
| CAS Number | 106092-09-5 | [1][2][3] |
| Molecular Formula | C₇H₁₁N₃S | [1][2][3] |
| Molecular Weight | 169.25 g/mol | [1][2] |
| Synonyms | (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-N-Despropyl Pramipexole | [1] |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 230.1-231.1 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
2. Synthesis and Chemical Reactions
The synthesis of this compound is a multi-step process. A common route involves the reaction of 4-acetamido-cyclohexanone with bromine, followed by the addition of thiourea and subsequent hydrolysis. The resolution of the racemic mixture using L(+)-tartaric acid is a critical step to obtain the enantiomerically pure (S)-form.[2]
Experimental Protocol: Synthesis of Racemic 2,6-Diamino-4,5,6,7-tetrahydro-benzothiazole [4][5]
This protocol describes a one-pot synthesis method.
-
Step i: Bromination
-
Dissolve 4-acetamido-cyclohexanone in water.
-
React the solution with bromine to produce 2-bromo-4-acetamido-cyclohexanone.
-
-
Step ii: Thiazole Ring Formation
-
To the same reaction mixture, add thiourea.
-
Heat the mixture, preferably to a temperature between 70°C and 90°C, to produce 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole.[5]
-
-
Step iii: Hydrolysis
-
Add an aqueous solution of hydrobromic acid to the mixture without isolating the intermediate from Step ii.
-
Reflux the reaction mixture for several hours to hydrolyze the acetylamino group, yielding 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole dihydrobromide.[4]
-
-
Step iv: Isolation
-
Cool the reaction mixture to approximately 10°C.[5]
-
Neutralize the mixture with a suitable base, such as sodium hydroxide solution.
-
Isolate the final product, 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole, by filtration.
-
Wash the isolated solid with chilled water and dry.
-
Logical Relationship: Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of the target compound.
3. Biological Activity and Therapeutic Potential
This compound serves as a versatile scaffold for developing therapeutics targeting a range of diseases.
3.1. Dopamine Receptor Agonists for Parkinson's Disease
This compound is a key intermediate in the synthesis of Pramipexole, a well-established dopamine D2/D3 receptor agonist used in the treatment of Parkinson's Disease.[1][5] The (S)-enantiomer is crucial for the desired stereospecific binding to dopamine receptors. The agonistic activity at these receptors helps to alleviate the motor symptoms of Parkinson's disease by mimicking the effect of dopamine in the brain.
Signaling Pathway: Dopamine Receptor Agonism
Caption: The synthetic relationship between the core compound and the dopamine agonist Pramipexole.
3.2. Kinase Inhibition in Oncology
The scaffold is utilized to design dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK-3β).[2] These kinases are implicated in the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. By inhibiting CK2 and GSK-3β, these novel compounds aim to prevent the deactivation of the tumor suppressor protein PTEN, thereby restoring its ability to negatively regulate the oncogenic PI3K/AKT/mTOR pathway.[2]
Signaling Pathway: PI3K/AKT/mTOR Inhibition Strategy
Caption: The role of derivative compounds as dual inhibitors in the PI3K/AKT/mTOR pathway.
3.3. Antileukemic Activity
Derivatives of this compound have been synthesized and evaluated for their efficacy as antileukemic agents.[6] Studies have shown that certain derivatives, particularly those with electron-withdrawing groups on a phenyl ring of a thiourea moiety, exhibit significant cytotoxic effects against human leukemia cell lines (K562 and Reh).[6]
Quantitative Data: Cytotoxicity of Derivatives
| Compound | Substitution on Phenyl Ring | IC₅₀ (μM) on K562 cells | Reference |
| 5g | 2,4-dichloro | ~15 | [6] |
| Other derivatives | Electron-withdrawing groups | <60 | [6] |
Note: The data presented is for derivatives of the core compound, as specified in the cited literature.
Experimental Protocol: MTT Assay for Cytotoxicity [6]
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Seed human leukemia cells (e.g., K562) in a 96-well plate at a specified density.
-
Incubate the cells to allow for attachment and growth.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized this compound derivatives.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.
-
Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
4. Other Applications
Beyond its pharmaceutical applications, the compound has been explored as a corrosion inhibitor for mild steel in acidic environments.[1]
5. Safety and Handling
The compound is associated with the following GHS hazard statements:
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[1][3] Appropriate personal protective equipment (PPE) should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.
This compound, with its defined stereochemistry and versatile chemical nature, is a compound of high value in medicinal chemistry. Its role as a precursor to the dopamine agonist Pramipexole is well-established. Furthermore, its potential as a scaffold for developing novel kinase inhibitors for cancer therapy and as a source of new antileukemic agents highlights its ongoing importance in drug discovery and development. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole 97 106092-09-5 [sigmaaldrich.com]
- 2. This compound [benchchem.com]
- 3. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 5. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 6. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, also known by synonyms such as (S)-N-Despropyl Pramipexole, is a chiral bicyclic diamine that serves as a critical intermediate in the synthesis of pharmacologically active molecules. Most notably, it is a key precursor to Pramipexole, a dopamine D2 and D3 receptor agonist used in the management of Parkinson's disease.[1] Beyond its role as a synthetic building block, derivatives of this scaffold have shown potential as antileukemic agents and as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK-3β), highlighting its significance in medicinal chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its synthesis, spectroscopic characterization, and the biological relevance of its derivatives.
Chemical Structure and Properties
The fundamental structure of this compound consists of a thiazole ring fused to a chiral cyclohexane ring, with amino groups at positions 2 and 6.
dot
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N₃S | [1] |
| Molecular Weight | 169.25 g/mol | [1] |
| IUPAC Name | (6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
| CAS Number | 106092-09-5 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that typically begins with a protected aminocyclohexanone derivative. The chiral center is often introduced via resolution of a racemic mixture using a chiral acid, such as L-(+)-tartaric acid.[1]
dot
Caption: General synthetic workflow for this compound.
Representative Experimental Protocol
The following protocol is a composite based on typical procedures described in the literature.
Step 1: Synthesis of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide
To a solution of N-(4-oxocyclohexyl)acetamide (100 g) in acetic acid (500 ml), bromine (41.35 ml) is added at 25-35°C and stirred for 45 minutes. Thiourea (50 g) is then added, and the reaction mixture is heated to reflux and stirred for 3 hours. After cooling and stirring for 2 hours at 25-35°C, the resulting solid, N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide, is filtered and washed with acetone.
Step 2: Synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (racemic)
Aqueous sulfuric acid (67 g of sulfuric acid in 200 ml of water) is added to N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide (200 g) in water (200 ml). The mixture is heated to reflux and stirred for 10 hours. After cooling to 0-5°C, the solution is basified with aqueous sodium hydroxide. The precipitated solid is filtered, washed with water, and dried to yield the racemic diamine.
Step 3: Chiral Resolution
The racemic diamine is resolved using L(+)-tartaric acid in a suitable polar solvent like water. The resulting tartrate salt of the (S)-enantiomer is selectively crystallized. Subsequent treatment with an acid, followed by a base, affords the pure this compound.
Spectroscopic Data for Structure Elucidation
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydrobenzothiazole core.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H on C4 | 2.5 - 2.8 | m |
| H on C5 | 1.8 - 2.2 | m |
| H on C6 | 3.0 - 3.4 | m |
| H on C7 | 2.6 - 2.9 | m |
| NH₂ at C2 | 6.5 - 7.0 | br s |
| NH₂ at C6 | 1.5 - 2.5 | br s |
Note: Chemical shifts are estimations based on related structures and may vary depending on the solvent and other experimental conditions. "m" denotes multiplet, and "br s" denotes a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 165 - 170 |
| C3a | 110 - 115 |
| C4 | 25 - 30 |
| C5 | 30 - 35 |
| C6 | 45 - 50 |
| C7 | 20 - 25 |
| C7a | 145 - 150 |
Note: These are approximate chemical shift ranges based on analogous compounds.
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Key FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3100 - 3500 | Medium, broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to strong |
| C=N Stretch (thiazole) | 1620 - 1680 | Medium |
| C-N Stretch | 1020 - 1250 | Medium |
| C-S Stretch | 600 - 800 | Weak to medium |
Mass Spectrometry
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Expected Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 170.07 |
| [M]⁺ | 169.06 |
Note: The exact mass is calculated as 169.06737 Da.
Biological Activity and Signaling Pathways of Derivatives
While this compound is primarily an intermediate, its derivatives have demonstrated significant biological activities, particularly in the realm of oncology.
Antileukemic Activity
Derivatives of this compound have been synthesized and evaluated for their efficacy as antileukemic agents. Compounds with electron-withdrawing groups on an attached phenyl ring of a thiourea moiety have shown significant cytotoxic effects against human leukemia cell lines (K562 and Reh), with IC₅₀ values in the micromolar range. For instance, a derivative with chloro substitutions at the ortho and para positions of the phenyl ring exhibited an IC₅₀ value of approximately 15 µM.
Mechanism of Action: Apoptosis Induction
Studies on benzothiazole derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis. This process is characterized by cell cycle arrest and the activation of caspases. The intrinsic, or mitochondrial, pathway of apoptosis is often implicated. This involves the upregulation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.
Inhibition of PI3K/AKT/mTOR Signaling Pathway
The this compound scaffold is a promising starting point for the development of dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK-3β).[1] The simultaneous inhibition of these kinases is a strategy to prevent the deactivation of the tumor suppressor protein PTEN, which in turn would inhibit the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
dot
Caption: Proposed signaling pathways affected by derivatives of the title compound.
Conclusion
This compound is a molecule of considerable interest due to its central role in the synthesis of pramipexole and the emerging therapeutic potential of its derivatives. The structural elucidation of this compound relies on a combination of synthetic chemistry and spectroscopic analysis. While detailed spectral data for the parent compound is not widely published, a comprehensive understanding of its structure can be achieved through the analysis of closely related molecules. The demonstrated biological activities of its derivatives, particularly in the context of cancer, underscore the importance of this chemical scaffold in the ongoing quest for novel therapeutic agents. This guide provides a foundational understanding for researchers and professionals working in the field of drug development and medicinal chemistry.
References
An In-depth Technical Guide on the Core Mechanism of Action of (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
Introduction
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine is a chiral bicyclic compound that serves as a critical structural core for a class of pharmacologically active molecules.[1] While this diamine itself is not extensively characterized as a standalone therapeutic agent, it is the pivotal intermediate in the synthesis of Pramipexole, a potent and clinically significant dopamine agonist.[2][3] Pramipexole is widely used in the treatment of Parkinson's disease and Restless Legs Syndrome.[4][5]
The mechanism of action for this compound is therefore best understood through the lens of Pramipexole's pharmacology. The tetrahydrobenzothiazole ring system with its diamine functionalities constitutes the essential pharmacophore responsible for interaction with dopamine receptors. This guide will provide a detailed technical overview of this core mechanism, leveraging the extensive research conducted on Pramipexole to elucidate the molecular targets, signaling pathways, and functional effects.
Core Mechanism of Action: Dopamine Agonism
The primary mechanism of action is the direct stimulation of dopamine receptors in the brain, specifically the D2 subfamily of receptors.[6] In conditions like Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum, resulting in impaired motor control.[6] By acting as a dopamine agonist, this molecular scaffold mimics the action of endogenous dopamine, thereby compensating for the neuronal loss and alleviating motor symptoms.[6]
Molecular Targets
The principal molecular targets are the D2, D3, and D4 dopamine receptors, which are G protein-coupled receptors (GPCRs).[7] The compound exhibits high selectivity for this subfamily with negligible affinity for D1-like, serotonergic, or adrenergic receptors.[8] Notably, there is a preferential affinity for the D3 receptor subtype, which is predominantly located in the limbic regions of the brain and may contribute to effects on mood and behavior.[6]
Quantitative Data: Receptor Binding Affinity and Efficacy
The binding affinity (Ki) and efficacy (Emax) of Pramipexole, the N-propyl derivative of the core diamine, at human dopamine receptor subtypes are summarized below. These values quantify the potency of receptor interaction and the maximal functional response achievable.
| Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (Emax, %) | Functional Activity |
| D2S | 3.3 | 99 | Full Agonist |
| D2L | 3.9 | 99 | Full Agonist |
| D3 | 0.5 | 98 | Full Agonist |
| D4 | 3.9 | 91 | Full Agonist |
Data compiled from studies on Pramipexole.
Signaling Pathways
Activation of the D2-like receptors by the agonist initiates a downstream intracellular signaling cascade. These receptors are coupled to inhibitory G proteins (Gαi/o).[6]
-
G Protein Activation: Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gαi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[6]
-
Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6]
-
Modulation of Neuronal Excitability: The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA) and modulates the function of ion channels, ultimately leading to a reduction in neuronal excitability.[6] This helps to restore the balance in neural circuits affected by dopamine deficiency.[6]
Potential Neuroprotective Mechanisms
Beyond direct receptor agonism, preclinical studies on Pramipexole suggest potential neuroprotective effects that may be inherent to the core scaffold.
-
Antioxidant Activity: The compound may reduce the production of reactive oxygen species (ROS) and inhibit the mitochondrial permeability transition pore, which is associated with apoptosis or programmed cell death.[9]
-
Mitochondrial Function: It may also affect mitochondrial function through mechanisms that are not fully understood but are independent of direct dopamine receptor agonism.[1]
Experimental Protocols
Characterizing the mechanism of action for a compound like this compound involves a series of standardized in vitro assays.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of the test compound for dopamine D2 and D3 receptors.
Methodology:
-
Receptor Source: Prepare cell membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing human dopamine D2 or D3 receptors.
-
Radioligand: Select a high-affinity radiolabeled antagonist, such as [³H]-Spiperone, to label the target receptors.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Competition Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand and the receptor membranes to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known D2/D3 antagonist like Haloperidol).
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: cAMP Measurement
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of the test compound at dopamine D2/D3 receptors.
Methodology:
-
Cell Culture: Use a cell line expressing the dopamine D2 or D3 receptor that is also engineered to express a cAMP-sensitive biosensor (e.g., using FRET or BRET technology).
-
Cell Plating: Plate the cells in a suitable microplate format (e.g., 384-well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.
-
Assay Procedure:
-
Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Add the various concentrations of the test compound to the wells. Include a known agonist (e.g., Dopamine) as a positive control and buffer alone as a negative control.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Detection: Measure the signal from the cAMP biosensor using a microplate reader. A decrease in signal indicates agonist activity (inhibition of adenylyl cyclase).
-
Data Analysis:
-
Normalize the data to the control wells.
-
Plot the response (e.g., % inhibition of Forskolin-stimulated cAMP production) against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
-
Conclusion
The core mechanism of action for the this compound scaffold is defined by its function as a potent agonist at dopamine D2-like receptors, with a notable preference for the D3 subtype. This activity is inferred from extensive studies on its N-propyl derivative, Pramipexole. The interaction with these receptors triggers an inhibitory G-protein signaling cascade, leading to reduced intracellular cAMP levels and modulation of neuronal activity. This provides symptomatic relief in dopamine-deficient states such as Parkinson's disease. Furthermore, emerging preclinical evidence suggests that this chemical scaffold may possess neuroprotective properties by mitigating oxidative stress and preserving mitochondrial integrity. The detailed experimental protocols provided herein outline the standard methods used to confirm and quantify these pharmacodynamic properties for any new analogue based on this important therapeutic core.
References
- 1. This compound [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 4. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pramipexole reduces reactive oxygen species production in vivo and in vitro and inhibits the mitochondrial permeability transition produced by the parkinsonian neurotoxin methylpyridinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Dopamine Agonist: A Technical Guide to the Discovery and History of Pramipexole's Core Intermediate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical development of the pivotal chemical intermediate in the synthesis of pramipexole, a potent non-ergoline dopamine agonist. Pramipexole is a cornerstone in the treatment of Parkinson's disease and restless legs syndrome.[1][2][3][4] Understanding the evolution of its synthesis provides critical insights for researchers and professionals in drug development and medicinal chemistry. This whitepaper will detail the synthetic pathways, experimental protocols, and quantitative data associated with the pramipexole intermediate, offering a comprehensive resource for laboratory and industrial applications.
The Dawn of Pramipexole: Discovery and Initial Synthesis
Pramipexole, with the chemical name (S)-2-amino-6-N-propylamino-4,5,6,7-tetrahydrobenzothiazole, was first disclosed in the European patent application EP 0186087.[5] This foundational patent laid out three general synthetic routes.[5] The early synthesis produced a racemic mixture of pramipexole, which necessitated resolution into its individual enantiomers, as only the (S)-enantiomer possesses the desired therapeutic activity.[6][7]
The initial synthetic strategies identified a crucial intermediate: 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole . The development of a scalable and stereoselective synthesis for this intermediate has been a primary focus of subsequent research and process optimization.
Synthetic Pathways to the Core Intermediate
Several synthetic routes to the key pramipexole intermediate, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, have been developed since its initial discovery. These pathways primarily differ in their starting materials, protecting group strategies, and methods for introducing the chiral center.
The Original Racemic Synthesis
The first synthesis of the pramipexole intermediate started with 4-aminocyclohexanol.[5][8] The amino group was first protected, followed by oxidation of the hydroxyl group to a ketone. The resulting N-protected 4-aminocyclohexanone was then brominated to yield an α-bromo ketone. This intermediate was subsequently reacted with thiourea to form the thiazole ring, yielding an N-protected 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.[5] Deprotection of the amino group then afforded the racemic key intermediate.[5]
A key step in the early development was the resolution of the racemic intermediate. This was achieved using L-tartaric acid to selectively crystallize the desired (S)-enantiomer.[5]
A Scalable Approach: The Fukuyama Alkylation Protocol
A significant advancement in the synthesis of pramipexole and its intermediate was the application of the Fukuyama alkylation protocol.[5][8] This method offers a more scalable and efficient process with high conversion rates and preservation of optical purity.[5]
This improved synthesis begins with the optically pure (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. The primary amino group at the 6-position is selectively protected with a 2-nitrobenzenesulfonyl group. The resulting sulfonamide is then mono-alkylated with propyl bromide. Finally, the sulfonamide protecting group is selectively removed using thioglycolic acid to yield (S)-pramipexole.[5] This route avoids the need for a late-stage resolution and provides a more direct path to the final active pharmaceutical ingredient.
The synthesis of the crucial starting material, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, has also been optimized through chemoenzymatic methods, further enhancing the efficiency and stereoselectivity of the overall process.[6]
Experimental Protocols
Detailed methodologies for the key synthetic transformations are crucial for reproducibility and further development. The following sections outline the experimental protocols for the synthesis of key intermediates.
Synthesis of Racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole
The initial patented synthesis involved a multi-step process starting from 4-aminocyclohexanol.[7][8]
Step 1: Protection of 4-aminocyclohexanol. The amino group of 4-aminocyclohexanol is protected, for example, as a phthalimide.[7]
Step 2: Oxidation to N-protected 4-aminocyclohexanone. The protected alcohol is oxidized using a suitable oxidizing agent to yield the corresponding ketone.[5][8]
Step 3: Bromination. The N-protected 4-aminocyclohexanone is brominated at the alpha position to the carbonyl group.[5]
Step 4: Thiazole Ring Formation. The α-bromo ketone is reacted with thiourea to construct the 2-aminothiazole ring system.[5]
Step 5: Deprotection. The protecting group on the 6-amino group is removed to yield racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.[5][7]
Resolution of Racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole
The resolution of the racemic diamine is a critical step to obtain the therapeutically active (S)-enantiomer.
Protocol: The racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is treated with L-tartaric acid in a suitable solvent. The diastereomeric salt of the (S)-enantiomer selectively crystallizes and can be isolated by filtration. The free (S)-diamine is then liberated by treatment with a base.[5]
Fukuyama-based Synthesis of (S)-Pramipexole from (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole
This modern, scalable approach utilizes the resolved (S)-diamine as the starting material.[5]
Step 1: Sulfonamide Formation. (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine in a solvent such as tetrahydrofuran at low temperatures (-10 °C) to form (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide.[5]
Step 2: N-propylation. The resulting sulfonamide is then alkylated with propyl bromide in the presence of a base like potassium carbonate in acetonitrile at elevated temperatures (around 60 °C) to yield (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide.[5][9]
Step 3: Deprotection. The 2-nitrobenzenesulfonyl protecting group is selectively removed using thioglycolic acid to afford the (S)-pramipexole free base.[5]
Quantitative Data
The efficiency of the synthetic routes can be evaluated through key quantitative metrics such as reaction yields and product purity.
| Step | Product | Yield | Purity (HPLC) | Reference |
| Fukuyama Route: Overall Yield | Crude Pramipexole Dihydrochloride Monohydrate | > 50% (over 4 steps) | 94.4% | [5] |
| Fukuyama Route: Deprotection | Crude Pramipexole Dihydrochloride Monohydrate from N-propyl sulfonamide | 70% | 94.4% | [5] |
| Crystallization | Pramipexole Dihydrochloride Monohydrate (First Crystallization) | 77% | 99.6% | [5] |
| Older Two-Step Alkylation | Pramipexole from (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | 65% | Not Specified | [8] |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic pathways to pramipexole, highlighting the central role of the 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Classics in Chemical Neuroscience: Pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medlink.com [medlink.com]
- 4. Pramipexole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis and Crystallographic Investigation of Key Enantiomeric Intermediates [mdpi.com]
- 7. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Spectroscopic and Biological Profile of (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine is a white to off-white crystalline powder.[3] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N₃S | [4][5] |
| Molecular Weight | 169.25 g/mol | [4][5][6] |
| Melting Point | 227-231.1 °C | [2][6] |
| CAS Number | 106092-09-5 | [6] |
| Appearance | White to off-white powder/crystal | [2][3] |
Spectroscopic Data
While specific, quantitative spectroscopic data for this compound is not publicly available, this section outlines the expected spectral characteristics based on its chemical structure and data from related compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, aromatic-like (thiazole ring), and aliphatic components.
Expected Characteristic IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (primary amines) | 3500 - 3300 | Two bands expected for the symmetric and asymmetric stretching of the -NH₂ groups. |
| C-H Stretch (aliphatic) | 3000 - 2850 | Absorption from the C-H bonds in the tetrahydrobenzo portion of the molecule. |
| C=N Stretch (thiazole ring) | 1650 - 1550 | Characteristic stretching vibration of the carbon-nitrogen double bond within the thiazole ring. |
| N-H Bend (primary amines) | 1650 - 1580 | Bending vibration of the -NH₂ groups. |
| C-N Stretch | 1350 - 1000 | Stretching vibrations of the carbon-nitrogen single bonds. |
| C-S Stretch | 800 - 600 | Stretching vibration of the carbon-sulfur bond in the thiazole ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.
The proton NMR spectrum is expected to show signals corresponding to the protons on the tetrahydrobenzo ring and the amine groups. The chemical shifts will be influenced by the neighboring functional groups.
Expected ¹H NMR Signals:
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -NH₂ (amine protons) | Broad singlet | 4H | |
| -CH-NH₂ (methine proton) | Multiplet | 1H | |
| -CH₂- (aliphatic protons) | Multiplets | 6H |
The carbon-13 NMR spectrum will provide information about the different carbon environments in the molecule.
Expected ¹³C NMR Signals:
| Carbon Environment | Expected Chemical Shift (ppm) |
| C=N (thiazole ring) | |
| C-S (thiazole ring) | |
| C-NH₂ (aliphatic) | |
| -CH₂- (aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Description |
| [M]⁺ | 169.25 | Molecular ion peak corresponding to the exact mass of the compound. |
| Fragments | Fragmentation would likely involve the loss of amine groups and cleavage of the tetrahydrobenzo ring. |
Experimental Protocols
Synthesis of this compound
The synthesis of the racemic mixture of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole can be achieved through a multi-step process starting from 4-acetamidocyclohexanone.[7][8] The (s)-enantiomer is then obtained via chiral resolution.
A representative synthetic procedure is as follows:
-
Bromination: 4-acetamidocyclohexanone is dissolved in water and reacted with bromine at room temperature. The reaction mixture is then warmed to approximately 45°C until the bromine color disappears, indicating the formation of 2-bromo-4-acetamido-cyclohexanone.[8]
-
Thiazole Ring Formation: Thiourea is added to the reaction mixture, which is then heated to about 80°C to facilitate the cyclization reaction, forming 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole.[8]
-
Hydrolysis: An aqueous solution of hydrobromic acid is added, and the mixture is refluxed. This step removes the acetyl protecting group to yield 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole dihydrobromide.[7]
-
Neutralization and Isolation: The reaction mixture is cooled and neutralized with a base, such as sodium hydroxide solution, to precipitate the free base of 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole. The product is then isolated by filtration, washed with cold water, and dried.[7]
-
Chiral Resolution: The racemic mixture is resolved using a chiral acid, such as L-(+)-tartaric acid, to selectively crystallize the desired (s)-enantiomer salt. The pure (s)-enantiomer free base is then liberated by treatment with a base.
References
- 1. benchchem.com [benchchem.com]
- 2. (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | 106092-09-5 | TCI AMERICA [tcichemicals.com]
- 3. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | C7H11N3S | CID 10329721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole 97 106092-09-5 [sigmaaldrich.com]
- 7. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 8. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
An In-depth Technical Guide to (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, a critical chiral intermediate in pharmaceutical synthesis. The document details its commercial availability, physicochemical properties, synthesis protocols, and its role in significant biological pathways, making it an essential resource for professionals in drug discovery and development.
Commercial Suppliers
This compound (CAS: 106092-09-5) is available from a variety of chemical suppliers specializing in pharmaceutical intermediates and research chemicals. Researchers can procure this compound from the following vendors, among others:
-
Sigma-Aldrich
-
Chem-Impex[3]
-
Benchchem[4]
-
Fisher Scientific[5]
-
BLDpharm[6]
-
LGC Standards[7]
-
Various suppliers listed on platforms like ChemicalBook and Molbase[8][9][10]
It is recommended to request a certificate of analysis from the supplier to confirm purity and enantiomeric excess.
Physicochemical and Quantitative Data
The properties of this compound are summarized in the table below. These specifications are critical for its use in synthesis and experimental research.
| Property | Value | Source(s) |
| CAS Number | 106092-09-5 | [3][4][11] |
| Molecular Formula | C₇H₁₁N₃S | [3][4][11] |
| Molecular Weight | 169.25 g/mol | [3][4][11] |
| Purity | ≥97% to ≥99% (HPLC/GC) | [3][5][12] |
| Enantiomeric Excess (ee) | ≥99% | [12] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 230.1 - 231.1 °C | [3] |
| Optical Rotation [α]²⁵/D | -104° to -84° (c=0.5, MeOH) | [3] |
| Storage Temperature | 2 - 8 °C, Inert atmosphere | [3][6] |
Safety Information:
-
Signal Word: Warning[11]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6][11]
-
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338
Experimental Protocols
Chemical Synthesis
The synthesis of this compound is a multi-step process that begins with the formation of the racemic mixture, followed by chiral resolution.
Part A: Synthesis of Racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine [4][13]
-
Bromination and Cyclization:
-
Dissolve N-(4-oxocyclohexyl)acetamide in glacial acetic acid.
-
Cool the solution to 0–5 °C and slowly add bromine.
-
After the addition is complete, add thiourea to the reaction mixture.
-
Heat the mixture to 70–75 °C and reflux for several hours to facilitate the cyclization, forming the thiazole ring.[4][13][14]
-
Cool the reaction mixture to precipitate crystals of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide.
-
Filter the precipitate and wash with water and acetone.[13][14]
-
-
Hydrolysis (Deacetylation):
-
Dissolve the hydrobromide salt from the previous step in 20-30% w/w aqueous sulfuric acid or hydrobromic acid.[4][13]
-
Heat the solution to 80–90 °C and reflux for several hours to remove the acetyl protecting group.[4][13]
-
Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine.[13]
-
Isolate the product by filtration and wash with chilled water.[13]
-
Part B: Chiral Resolution [4][13]
-
Diastereomeric Salt Formation:
-
Dissolve the racemic diamine in a suitable solvent, such as methanol.
-
Add a solution of L(+)-tartaric acid, the resolving agent, to the mixture.
-
The (S)-enantiomer will preferentially form a less soluble diastereomeric salt with L(+)-tartaric acid.
-
Allow the salt to crystallize from the solution.
-
-
Isolation of (S)-enantiomer:
-
Filter the crystalline diastereomeric salt.
-
Treat the salt with a base to neutralize the tartaric acid and liberate the free base of the (S)-enantiomer.
-
Extract the (S)-enantiomer with an organic solvent and purify further if necessary. This process yields the final product with high enantiomeric purity.[4]
-
Biological Significance and Signaling Pathways
This compound is a cornerstone for synthesizing advanced pharmaceutical ingredients due to its specific stereochemistry.
Precursor to Dopamine Agonists
This compound is the key chiral building block for the synthesis of Pramipexole .[2][12][13] Pramipexole is a potent dopamine agonist with high relative affinity for the D2 and D3 dopamine receptors. It is widely used in the treatment of Parkinson's disease to alleviate symptoms by stimulating dopamine receptors in the brain.[13]
Scaffold for Kinase Inhibitors in Oncology
The molecule serves as a critical scaffold for developing dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK-3β).[4] The simultaneous inhibition of these two kinases is a therapeutic strategy being investigated in oncology. This dual inhibition can prevent the deactivation of the tumor suppressor protein PTEN. A functional PTEN can then inhibit the PI3K/AKT/mTOR signaling pathway , which is a central oncogenic pathway responsible for cell proliferation, growth, and survival.[4] By restoring PTEN's function, these inhibitors have the potential to halt tumor progression.
Antileukemic and Other Applications
Derivatives of (S)-4,5,6,7-tetrahydrobenzo[d]thiazole have been synthesized and evaluated for their efficacy as antileukemic agents.[2][15] Studies have shown that certain derivatives can induce a significant cytotoxic response in human leukemia cell lines, mediating apoptosis through mechanisms that may involve cell cycle arrest and interaction with DNA.[15] Additionally, the compound has been explored as a corrosion inhibitor for mild steel in acidic environments and for creating materials with nonlinear optical (NLO) properties.
References
- 1. 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine | 104617-49-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | 106092-09-5 | TCI AMERICA [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [benchchem.com]
- 5. (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 106092-11-9|(R)-4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine|BLD Pharm [bldpharm.com]
- 7. (6S)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine [lgcstandards.com]
- 8. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole synthesis - chemicalbook [chemicalbook.com]
- 9. (S)-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine | 1867177-06-7 [amp.chemicalbook.com]
- 10. molbase.com [molbase.com]
- 11. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 14. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 15. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine , a key chiral building block, is of significant interest in pharmaceutical synthesis, primarily as an intermediate in the manufacturing of Pramipexole, a dopamine D2 receptor agonist used in the treatment of Parkinson's disease.[1] This guide provides a comprehensive overview of the safety protocols and handling procedures necessary for the responsible use of this compound in a laboratory and drug development setting.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The compound is typically a powder.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁N₃S | [2] |
| Molecular Weight | 169.25 g/mol | [2] |
| CAS Number | 106092-09-5 | [2] |
| Appearance | White to off-white or light yellow to light orange powder/crystal | [3] |
| Melting Point | 230.1-231.1 °C | |
| Storage Temperature | 2-8°C, Refrigerated (0-10°C) | |
| Purity | ≥97% to ≥99.0% | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | - | H412: Harmful to aquatic life with long lasting effects |
Data compiled from multiple sources.[2][4][5]
GHS Pictograms:
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound to minimize risk to personnel and the environment.
3.1. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be inspected prior to use. A lab coat or other protective clothing is also necessary.[6][7]
-
Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[6] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[6]
3.2. Engineering Controls
Work should be conducted in a well-ventilated area. Use process enclosures or local exhaust ventilation to control airborne levels below recommended exposure limits.[7] Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[7]
3.3. General Hygiene Practices
-
Avoid contact with skin and eyes.[6]
-
Avoid formation and inhalation of dust and aerosols.[6]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6][7]
3.4. Storage Conditions
Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed.[6] This material is sensitive to light, moisture, and heat. Store under an inert atmosphere at refrigerated temperatures (2-8°C).
First Aid Measures
In the event of exposure, immediate action is critical.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[6]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6] Do NOT induce vomiting unless directed to do so by medical personnel.[7]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal.[6]
Disposal Considerations
Dispose of this material and its container as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Contaminated packaging should be disposed of as an unused product.[6]
Experimental Protocols Visualization
7.1. Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole, a precursor to the (s)-enantiomer. This process involves several key steps starting from 4-acetamido-cyclohexanone.[8][9]
Caption: A simplified workflow for the synthesis of the target compound's racemic mixture.
7.2. Safe Handling Workflow
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of the compound in a laboratory setting.
Biological Activity and Applications
This compound is primarily used as an intermediate in the synthesis of Pramipexole. Pramipexole is a dopamine agonist that has some of the same effects as dopamine, a naturally occurring chemical in the brain.[10] Low levels of dopamine in the brain are associated with Parkinson's disease.[10] Pramipexole is used to treat the symptoms of Parkinson's disease, such as stiffness, tremors, muscle spasms, and poor muscle control.[10] It is also used to treat restless legs syndrome (RLS).[10] The (s)-enantiomer of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is a crucial chiral building block for ensuring the stereochemical integrity of the final active pharmaceutical ingredient.[1]
This document is intended as a guide and should not replace a thorough review of the Safety Data Sheet (SDS) provided by the supplier and a comprehensive risk assessment for any specific laboratory procedure.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. (6R)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | C7H11N3S | CID 16743100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.cn [capotchem.cn]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 9. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 10. Pramipexole Uses, Side Effects & Warnings [drugs.com]
Solubility Profile of (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, a known process impurity and metabolite of the dopamine agonist Pramipexole, is of significant interest in pharmaceutical development and quality control. Understanding its solubility in various organic solvents is crucial for the design of purification processes, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and insights into the compound's potential biological interactions.
Physicochemical Properties
This compound, also referred to as Pramipexole Related Compound A, possesses the following key physicochemical properties:
-
Molecular Formula: C₇H₁₁N₃S
-
Molecular Weight: 169.25 g/mol
-
Appearance: Pale beige solid
-
CAS Number: 106092-09-5
Solubility Data
Quantitative experimental solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. The following table summarizes the qualitative solubility information that has been reported. It is important to note that "slightly soluble" indicates that a low concentration of the solute can be dissolved, often requiring heating.
| Solvent | Temperature | Solubility |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble |
| Methanol | Heated | Slightly Soluble |
Note: The lack of precise quantitative data highlights a knowledge gap and an opportunity for further research in the full characterization of this important Pramipexole-related impurity.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the thermodynamic solubility of a compound such as this compound in organic solvents using the isothermal shake-flask method. This method is a reliable technique for establishing equilibrium solubility.
4.1. Materials and Equipment
-
This compound (as a solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide) of high purity
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
4.2. Procedure
-
Preparation of Solvent: Ensure all organic solvents are degassed to prevent the formation of bubbles during the experiment.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the settling of the undissolved solid. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant. Filter the collected supernatant through a syringe filter to remove any remaining particulate matter. Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Solubility Calculation: Calculate the solubility of the compound in the specific organic solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.
4.3. Experimental Workflow Diagram
Caption: Workflow for determining the solubility of a compound.
Presumed Biological Signaling Pathway
As a close structural analog and impurity of Pramipexole, this compound is presumed to interact with similar biological targets. Pramipexole is a dopamine agonist with a high affinity for the D2, D3, and D4 dopamine receptors. The following diagram illustrates the generally accepted signaling pathway for D2-like receptor agonists.
Caption: Dopamine D2/D3 receptor agonist signaling pathway.
Conclusion
While quantitative solubility data for this compound in organic solvents remains a key area for further investigation, this guide provides the currently available qualitative information and a robust experimental protocol for its determination. The presumed interaction with dopamine receptors, based on its structural similarity to Pramipexole, offers a starting point for understanding its potential biological activity. Further research to generate precise solubility data will be invaluable for the pharmaceutical industry in optimizing processes and ensuring the quality and safety of Pramipexole-containing drug products.
Whitepaper: The Pivotal Role of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine in Dopamine Agonist Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine agonists are a cornerstone in the management of neurological and psychiatric conditions, most notably Parkinson's disease and Restless Legs Syndrome. These compounds act by mimicking the effect of endogenous dopamine, directly stimulating dopamine receptors in the brain to compensate for the depletion of dopaminergic neurons. Among the non-ergot derived dopamine agonists, Pramipexole, (S)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole, is a prominent therapeutic agent with high affinity for the D2 subfamily of dopamine receptors, showing a preference for the D3 receptor subtype.
The clinical efficacy and safety of Pramipexole are intrinsically linked to its specific stereochemistry. The (S)-enantiomer is the pharmacologically active form, making its stereoselective synthesis a critical aspect of pharmaceutical manufacturing. Central to this endeavor is the chiral intermediate, (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (also referred to as (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole). This in-depth guide elucidates the integral role of this diamine as a precursor in the synthesis of Pramipexole and related dopamine agonists. It provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, quantitative analysis of reaction efficiencies, and the underlying signaling pathways of the resulting therapeutic agents.
The Core Intermediate: this compound
This compound is the foundational chiral building block for the asymmetric synthesis of Pramipexole. Its structure features a tetrahydrobenzothiazole core with two primary amino groups at the C2 and C6 positions. The stereocenter at the C6 position dictates the final stereochemistry of the drug substance.
The synthesis of the racemic 2,6-diaminotetrahydrobenzothiazole can be achieved from a 4-aminocyclohexanol derivative, which undergoes protection, oxidation, and bromination, followed by reaction with thiourea and subsequent deprotection. The resolution of the racemic mixture into its constituent enantiomers is a crucial step, often accomplished by fractional crystallization of diastereomeric salts, to isolate the desired (S)-enantiomer.
Synthetic Routes to Pramipexole
The primary amino groups at the C2 and C6 positions of the diamine exhibit different reactivities, allowing for selective functionalization of the C6-amino group to introduce the n-propyl side chain characteristic of Pramipexole. Several synthetic strategies have been developed to achieve this transformation efficiently.
Fukuyama Alkylation Protocol
A robust and scalable method for the synthesis of Pramipexole utilizes the Fukuyama alkylation protocol. This multi-step process offers high conversion rates and preserves the optical purity of the chiral center. The overall yield for this four-step process is reported to be over 50%.
The key steps are:
-
Selective Protection: The more nucleophilic aliphatic amine at the C6 position is selectively protected using 2-nitrobenzenesulfonyl chloride.
-
N-Alkylation: The resulting sulfonamide is then N-alkylated with propyl bromide in the presence of a base.
-
Deprotection: The 2-nitrobenzenesulfonyl protecting group is removed using a thiol, such as thioglycolic acid, to yield the Pramipexole base.
-
Salt Formation: The base is converted to the pharmaceutically acceptable Pramipexole dihydrochloride monohydrate salt.
Alternative Synthetic Routes
Other methods have also been employed, starting from the same key diamine intermediate:
-
Reductive Amination: This route involves the reaction of the diamine with propionaldehyde to form a Schiff base, which is subsequently reduced by a suitable reducing agent like sodium borohydride to yield Pramipexole.
-
Acylation followed by Reduction: In this two-step approach, the diamine is first acylated with propionic anhydride to form the corresponding amide. The amide is then reduced using a reducing agent such as borane to give the final product. This method has been reported to yield Pramipexole with a 65% yield.
Quantitative Data Presentation
The efficiency of the synthetic process is paramount in pharmaceutical manufacturing. The following table summarizes the quantitative data associated with the Fukuyama alkylation protocol, a preferred industrial method.
| Step | Reactants | Product | Yield | Purity (HPLC) |
| 1. Protection | (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, 2-Nitrobenzenesulfonyl chloride, Triethylamine | (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide | 90% | - |
| 2. N-Alkylation | Protected Amine, Propyl bromide, K₂CO₃ (or LiOH) | (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide | 89% | - |
| 3. Deprotection & Salt Formation | N-Propylated Sulfonamide, Thioglycolic acid, LiOH, HCl gas | Pramipexole Dihydrochloride Monohydrate (Crude) | 70% | 94.4% |
| 4. Recrystallization | Crude Pramipexole Dihydrochloride Monohydrate | Pramipexole Dihydrochloride Monohydrate (Pure) | 77% | 99.6% |
| Overall | - | - | >50% | >99.5% |
Data sourced from Organic Process Research & Development 2010, 14 (5), pp 1125–1129.
Detailed Experimental Protocols
The following protocols are adapted from published, scalable synthetic procedures.
Protocol 5.1: Synthesis via Fukuyama Alkylation
Step 1: Preparation of (6S)-N-(2-Amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide
-
Dissolve 2-Nitrobenzenesulfonyl chloride (1.76 mol) in tetrahydrofuran (THF, 4.0 L) and cool the solution to -10 °C.
-
Add triethylamine (TEA, 7.31 mol) followed by this compound (1.93 mol).
-
Allow the suspension to warm to 25 °C and stir for 1 hour.
-
Filter off the precipitated triethylammonium chloride.
-
Concentrate the filtrate to approximately one-third of its volume.
-
Add water (2.0 L) and distill off about half of the remaining solvent.
-
Cool the mixture, collect the resulting yellow precipitate by filtration, and dry to yield the product.
Step 2: Preparation of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide
-
Suspend the product from Step 1 (5 mmol) and potassium carbonate (K₂CO₃, 20 mmol) in acetonitrile (40 ml).
-
Heat the mixture to 60 °C with stirring.
-
Add propyl bromide (18 mmol) and allow the reaction to proceed overnight.
-
After completion, filter off the precipitate.
-
Evaporate the reaction mixture to dryness. Dissolve the residue in dichloromethane for further processing or storage. The yield is typically near quantitative.
Step 3: Deprotection and Salt Formation to Yield Pramipexole Dihydrochloride Monohydrate
-
Prepare a solution of lithium hydroxide (LiOH, 12 mol) in ethanol (2.35 L) and cool to 0-5 °C.
-
Slowly add thioglycolic acid (7.82 mol) while maintaining the temperature below 25 °C.
-
Add the ethanolic solution of the N-propylated sulfonamide from Step 2.
-
Heat the mixture to 50 °C and stir for 4 hours under a nitrogen atmosphere.
-
Cool the mixture to 25 °C and filter.
-
Concentrate the filtrate and perform an alkaline extraction with 1.0 M NaOH and methylene chloride.
-
Collect the organic phases, concentrate, and add ethanol and water.
-
Pass gaseous HCl through the solution and cool to -10 °C to precipitate the crude product.
-
Collect the solid by filtration and dry to obtain Pramipexole dihydrochloride monohydrate.
Visualization of Workflows and Pathways
Synthetic Workflow: Fukuyama Alkylation
The following diagram illustrates the logical flow of the Fukuyama alkylation synthesis for Pramipexole.
Caption: Fukuyama Alkylation Workflow for Pramipexole.
Signaling Pathway of Pramipexole
Pramipexole exerts its therapeutic effects by acting as a full agonist at the D2 subfamily of dopamine receptors, with a particular affinity for the D3 subtype. This interaction initiates a G-protein coupled signaling cascade that modulates neuronal activity.
Caption: Pramipexole's D2/D3 Receptor Signaling Pathway.
Conclusion
This compound is an indispensable chiral precursor in the stereoselective synthesis of the potent dopamine agonist, Pramipexole. Its unique structure allows for regioselective N-alkylation, enabling the efficient construction of the target molecule while preserving the essential (S)-stereochemistry. The Fukuyama alkylation protocol stands out as a highly effective and industrially scalable method, delivering high yields and exceptional purity. The continued exploration of synthetic routes originating from this core diamine not only optimizes the production of existing therapeutics like Pramipexole but also provides a versatile platform for the development of novel dopamine receptor agonists with tailored pharmacological profiles, potentially offering improved treatments for a range of neurological disorders.
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine is a chiral intermediate of significant importance in the pharmaceutical industry, primarily serving as a key building block in the synthesis of Pramipexole.[1][2] Pramipexole is a dopamine D2 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome.[2][3] The pharmacological activity of Pramipexole resides predominantly in the (S)-enantiomer, making the enantioselective synthesis of this intermediate a critical aspect of the drug's manufacturing process.[3]
These application notes provide a detailed protocol for the enantioselective synthesis of this compound via a classical resolution method, which is robust and scalable for industrial production.
Synthetic Strategy
The overall synthetic strategy involves a four-step process commencing from N-(4-oxocyclohexyl)acetamide. The key steps are:
-
Bromination and Cyclization: Formation of the racemic thiazole ring structure.
-
Hydrolysis: Removal of the acetyl protecting group to yield the racemic diamine.
-
Chiral Resolution: Separation of the desired (S)-enantiomer from the racemic mixture using L(+)-tartaric acid.
-
Isolation of the (S)-enantiomer: Liberation of the free base of the (S)-enantiomer.
Experimental Protocols
Step 1: Synthesis of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide
This step involves the bromination of N-(4-oxocyclohexyl)acetamide and subsequent cyclization with thiourea to form the thiazole ring.
Materials:
-
N-(4-oxocyclohexyl)acetamide
-
Acetic Acid
-
Bromine
-
Thiourea
-
Acetone
Procedure:
-
Dissolve 100 grams of N-(4-oxocyclohexyl)acetamide in 500 ml of acetic acid in a suitable reaction vessel.
-
Slowly add 41.35 ml of bromine to the solution at a temperature of 25-35°C.
-
Stir the mixture for 45 minutes at 30-35°C.
-
Add 50 grams of thiourea to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to 25-35°C and stir for an additional 2 hours.
-
Filter the resulting solid, wash with acetone, and dry to obtain N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide.[1]
Purification (Optional):
-
Suspend the wet product in 200 ml of acetone.
-
Heat to reflux and stir for 45 minutes.
-
Cool the mixture to 25-30°C and stir for 1 hour.
-
Filter the solid, wash with acetone, and dry.[1]
Step 2: Synthesis of racemic 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
This step involves the acidic hydrolysis of the acetamide group.
Materials:
-
N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide
-
Sulphuric Acid
-
Sodium Hydroxide solution
-
Water
Procedure:
-
To a mixture of 200 grams of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide in 200 ml of water, add a solution of 67 grams of sulphuric acid in 200 ml of water.
-
Heat the reaction mixture to reflux and stir for 10 hours.
-
Cool the mixture to 0-5°C.
-
Basify the solution with aqueous sodium hydroxide.
-
Stir the mixture for 90 minutes at 25-30°C.
-
Filter the solid that forms, wash with water, and dry to yield racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine.[1]
Step 3 & 4: Resolution and Isolation of this compound
This crucial step employs L(+)-tartaric acid to selectively crystallize the tartrate salt of the (S)-enantiomer.
Materials:
-
Racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine
-
L(+)-tartaric acid
-
Water
-
Hydrochloric acid (aqueous)
-
Sodium hydroxide (aqueous)
Procedure:
-
Resolve the racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine with L(+)-tartaric acid in water to form the tartrate salt.[1]
-
Recrystallize the tartrate salt from water to improve enantiomeric purity.[1]
-
Treat the obtained tartrate salt with aqueous hydrochloric acid.[1]
-
Subsequently, treat with a suitable aqueous base like sodium hydroxide to neutralize the acid and precipitate the pure this compound.[1]
-
Filter the solid, wash with water, and dry to obtain the final product.
Data Presentation
| Step | Intermediate/Product | Starting Material | Yield | Purity (by HPLC) |
| 1 | N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide | N-(4-oxocyclohexyl)acetamide (100 g) | 200 g | Not specified |
| 2 | Racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine | N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide (200 g) | 80 g | 98.47% |
| 3 & 4 | This compound | Racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine | Not specified | >99.8% enantiomeric excess (reported for similar processes) |
Visualizations
Experimental Workflow
Caption: Workflow for the enantioselective synthesis of this compound.
References
- 1. WO2011021214A2 - Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 2. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Chiral Resolution of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine using L-(+)-Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine are critical chiral building blocks in pharmaceutical synthesis, most notably for the dopamine agonist Pramipexole, where the (S)-enantiomer is the active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the chiral resolution of racemic 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine via diastereomeric salt formation with L-(+)-tartaric acid. This classical resolution method leverages the differential solubility of the resulting diastereomeric salts to effect the separation.
Principle of the Method
The chiral resolution is achieved by reacting the racemic mixture of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine with the chiral resolving agent, L-(+)-tartaric acid. This reaction forms a pair of diastereomeric salts: ((S)-diamine)-L-tartrate and ((R)-diamine)-L-tartrate. These diastereomers exhibit different physical properties, including solubility in a given solvent system. By exploiting this difference in solubility, the less soluble diastereomeric salt, which is preferentially formed by the (S)-enantiomer, can be selectively crystallized from the solution. Subsequent isolation of the crystallized salt and liberation of the amine by treatment with a base yields the enantiomerically enriched (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine. Recrystallization of the diastereomeric salt can be performed to achieve higher enantiomeric purity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the chiral resolution of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine using L-(+)-tartaric acid. Please note that specific values may vary depending on the experimental scale and conditions, and optimization may be required.
| Parameter | Value/Range | Notes |
| Racemic Diamine to L-(+)-Tartaric Acid Molar Ratio | 1:1 to 1:1.5 | A slight excess of the resolving agent may be used. |
| Solvent | Water | The primary solvent for crystallization. |
| Initial Crystallization Temperature | 70-75 °C | The temperature at which the racemic diamine and L-(+)-tartaric acid are dissolved.[1] |
| Crystallization Cooling Temperature | Room Temperature, then 0-5 °C | Gradual cooling promotes the formation of well-defined crystals. |
| Yield of Diastereomeric Salt | Typically 35-45% (based on 50% theoretical max) | This can be improved with optimization of conditions. |
| Enantiomeric Excess (e.e.) of (S)-diamine salt (after initial crystallization) | >95% | |
| Enantiomeric Excess (e.e.) of (S)-diamine salt (after recrystallization) | >99% | Recrystallization from water significantly enhances enantiomeric purity.[1] |
| Specific Rotation of (S)-diamine | Not specified in search results | This is a key parameter for characterizing the final product. |
| pH for Liberation of Free Amine | >10 | A basic pH is required to deprotonate the amine. |
Experimental Protocols
Formation and Crystallization of the Diastereomeric Salt
-
Dissolution: In a suitable reaction vessel, suspend the racemic 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine in deionized water. Heat the suspension to 70-75 °C with stirring.
-
Addition of Resolving Agent: In a separate vessel, dissolve L-(+)-tartaric acid in a minimal amount of hot deionized water. Slowly add the L-(+)-tartaric acid solution to the heated diamine suspension with continuous stirring.
-
Crystallization: After the addition is complete, continue stirring at 70-75 °C for a short period to ensure complete salt formation. Gradually cool the mixture to room temperature to allow for the crystallization of the less soluble ((S)-diamine)-L-tartrate salt. For maximum yield, further cool the mixture in an ice bath (0-5 °C) for at least one hour.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Recrystallization of the Diastereomeric Salt (Optional, for higher purity)
-
Redissolution: Transfer the dried diastereomeric salt to a clean reaction vessel. Add a minimal amount of deionized water and heat the mixture to 70-75 °C with stirring until the salt is completely dissolved.
-
Recrystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce recrystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Liberation of the this compound
-
Suspension: Suspend the dried ((S)-diamine)-L-tartrate salt in deionized water.
-
Basification: With vigorous stirring, slowly add a solution of a suitable base (e.g., 2M NaOH or KOH) dropwise until the pH of the suspension is greater than 10. This will neutralize the tartaric acid and liberate the free amine.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
Analysis
The enantiomeric excess of the final product should be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC). The specific rotation of the product should also be measured and compared to the literature value for the pure enantiomer.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the chiral resolution of racemic 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine.
References
Application Notes and Protocols: Synthesis of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine from 4-Aminocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine, a key chiral intermediate in the preparation of dopamine receptor agonists such as Pramipexole. The synthesis commences with the protection of 4-aminocyclohexanol, followed by oxidation, bromination, thiazole ring formation, deprotection, and finally, chiral resolution to yield the desired (S)-enantiomer.
Introduction
This compound is a critical building block in medicinal chemistry, primarily utilized in the synthesis of pharmaceuticals targeting dopamine receptors.[1] Derivatives of this scaffold have shown potential as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK-3β), which are implicated in oncogenic signaling pathways.[1] The most prominent application is in the synthesis of Pramipexole, a potent dopamine D2/D3 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome.[2][3] The therapeutic efficacy of Pramipexole is enantiomer-specific, making the synthesis of the optically pure (S)-enantiomer of the diamine intermediate crucial.[1]
The synthetic route described herein is a well-established pathway involving the construction of the racemic tetrahydrobenzothiazole core, followed by a classical chiral resolution using L-(+)-tartaric acid to isolate the desired (S)-enantiomer.
Synthetic Workflow
The overall synthetic strategy is a five-step process beginning with the N-acetylation of 4-aminocyclohexanol, which is then oxidized to the corresponding ketone. The subsequent steps involve the formation of the thiazole ring and deprotection, leading to the racemic diamine, which is then resolved.
Experimental Protocols
Step 1: N-Acetylation of 4-Aminocyclohexanol
This step protects the amino group of 4-aminocyclohexanol as an acetamide to prevent side reactions in the subsequent oxidation step.
Materials:
-
4-Aminocyclohexanol
-
Acetic anhydride
-
Water
Procedure:
-
Suspend 4-aminocyclohexanol in water.
-
Add acetic anhydride to the suspension. The reaction is typically exothermic.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product, N-(4-hydroxycyclohexyl)acetamide, may precipitate or can be isolated by extraction with a suitable organic solvent after saturation of the aqueous phase with salt.
-
The crude product is then purified by recrystallization.
Step 2: Oxidation of N-(4-hydroxycyclohexyl)acetamide
The secondary alcohol of the protected aminocyclohexanol is oxidized to a ketone. A common method involves the use of Jones reagent, although other methods like TEMPO-mediated oxidation can also be employed for a milder and more environmentally friendly process.
Materials:
-
N-(4-hydroxycyclohexyl)acetamide
-
Jones reagent (Chromium trioxide in sulfuric acid and acetone) or TEMPO/Sodium hypochlorite
-
Acetone
-
Isopropyl alcohol (for quenching)
Procedure (using Jones Reagent):
-
Dissolve N-(4-hydroxycyclohexyl)acetamide in acetone and cool the solution in an ice bath.
-
Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for a few hours.
-
Quench the excess oxidant by adding isopropyl alcohol until the orange color disappears.
-
Filter the mixture to remove chromium salts and concentrate the filtrate.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-(4-oxocyclohexyl)acetamide.
Step 3: Bromination of N-(4-oxocyclohexyl)acetamide
The α-position to the carbonyl group is brominated to facilitate the subsequent thiazole ring formation.
Materials:
-
N-(4-oxocyclohexyl)acetamide
-
Bromine
-
Water or Glacial Acetic Acid
Procedure:
-
Dissolve N-(4-oxocyclohexyl)acetamide in water or glacial acetic acid.[4]
-
Add bromine dropwise to the solution at room temperature with stirring.[4]
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).[4]
-
The resulting solution containing 2-bromo-4-acetamidocyclohexanone can be used directly in the next step.
Step 4: Hantzsch Thiazole Synthesis
The α-bromoketone undergoes cyclocondensation with thiourea to form the thiazole ring.
Materials:
-
Solution of 2-bromo-4-acetamidocyclohexanone from the previous step
-
Thiourea
Procedure:
-
To the solution of 2-bromo-4-acetamidocyclohexanone, add thiourea.
-
Heat the reaction mixture to reflux for several hours.[4]
-
Upon cooling, the product, 6-acetamido-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole hydrobromide, precipitates.
-
Collect the precipitate by filtration and wash with a suitable solvent like acetone.[4]
Step 5: Deprotection of the Acetyl Group
The acetyl protecting group is removed by acid hydrolysis to yield the racemic diamine.
Materials:
-
6-Acetamido-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole hydrobromide
-
Hydrobromic acid (48%)
Procedure:
-
Suspend the crude product from the previous step in aqueous hydrobromic acid.[4]
-
Heat the mixture to reflux for several hours until the deprotection is complete (monitored by TLC).[4]
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the free base of racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine.
-
Collect the solid by filtration, wash with water, and dry.
Step 6: Chiral Resolution
The racemic diamine is resolved using L-(+)-tartaric acid to isolate the desired (S)-enantiomer.
Materials:
-
Racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine
-
L-(+)-Tartaric acid
-
Water or a mixture of water and a suitable alcohol (e.g., methanol or ethanol)
Procedure:
-
Dissolve the racemic diamine in hot water or a hot aqueous alcohol solution.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent system.
-
Add the tartaric acid solution to the diamine solution.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the diastereomeric salt of the (S)-enantiomer.
-
Collect the crystals by filtration. The enantiomeric excess can be improved by recrystallization.
-
To obtain the free base of the (S)-enantiomer, dissolve the diastereomeric salt in water and basify the solution with a suitable base (e.g., NaOH) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | 4-Aminocyclohexanol | N-(4-hydroxycyclohexyl)acetamide | Acetic anhydride | >90% |
| 2 | N-(4-hydroxycyclohexyl)acetamide | N-(4-oxocyclohexyl)acetamide | Jones reagent | ~50% |
| 3 & 4 | N-(4-oxocyclohexyl)acetamide | 6-Acetamido-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole HBr | Bromine, Thiourea | High |
| 5 | 6-Acetamido-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole HBr | Racemic Diamine | HBr | High |
| 6 | Racemic Diamine | (S)-Diamine | L-(+)-Tartaric acid | ~40-45% (of theoretical max) |
Biological Context: Dopamine Receptor Signaling
This compound is a precursor to dopamine agonists that primarily target D2-like (D2, D3, D4) dopamine receptors. These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various neurological processes.[5][6] The mechanism of action of drugs derived from this intermediate, such as Pramipexole, involves the stimulation of these receptors, which are coupled to Gαi/o proteins.[7][8] Activation of D2-like receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][8] This signaling cascade ultimately modulates neuronal excitability and helps to compensate for the dopamine deficiency observed in conditions like Parkinson's disease.[3][8]
References
- 1. This compound [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. nbinno.com [nbinno.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
detailed protocol for pramipexole synthesis from its diamine intermediate
Application Note: Synthesis of Pramipexole via Fukuyama Alkylation
Introduction
Pramipexole is a non-ergoline dopamine agonist with a high affinity for the D2 subfamily of dopamine receptors, and it is primarily indicated for the treatment of Parkinson's disease and restless legs syndrome. This document outlines a detailed protocol for the synthesis of pramipexole from its key intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, utilizing the Fukuyama alkylation protocol.[1][2][3] This method offers a scalable and efficient route with high conversion rates and preservation of optical purity.[3]
Experimental Protocols
The synthesis of pramipexole from (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole involves a three-step process: protection of the primary amine, N-alkylation, and deprotection.[1][2][3]
Step 1: Synthesis of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide (Sulfonamide 11)
-
To a solution of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole ((S)-8) in tetrahydrofuran (THF), add an excess of triethylamine (TEA).
-
Cool the mixture to -10 °C.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride in THF.
-
Allow the reaction mixture to warm to room temperature over 1 hour.[1]
-
Upon completion, perform a simple workup to isolate the product.
-
The resulting product, sulfonamide 11, is obtained as a yellow solid.[1]
Step 2: Synthesis of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide (N-propyl sulfonamide 12)
-
Dissolve the sulfonamide 11 in acetonitrile.
-
Add potassium carbonate (K₂CO₃) to the solution.
-
Add propyl bromide and heat the mixture to 60 °C for 12 hours.[1]
-
After the reaction is complete, a simple workup will yield the N-propyl sulfonamide 12 as a pale-yellow solid.[1] An alternative base, lithium hydroxide (LiOH), can also be used in place of K₂CO₃.[1]
Step 3: Synthesis of (S)-2-Amino-6-N-propylamino-4,5,6,7-tetrahydrobenzothiazole (Pramipexole, 1)
-
Prepare a solution of lithium hydroxide (LiOH) in ethanol and cool it to 0-5 °C.[2]
-
Slowly add thioglycolic acid to this suspension, ensuring the temperature does not exceed 25 °C.[2]
-
Heat the suspension to about 25 °C and stir for approximately 45 minutes.[2]
-
Add an ethanolic solution of the N-propyl sulfonamide 12 to the reaction mixture.
-
Replace the air in the reactor with nitrogen and heat the mixture to about 50 °C for approximately 4 hours.[2]
-
Cool the mixture to 25 °C and filter.
-
Concentrate the filtrate, and then add methylene chloride and 1.0 M aqueous NaOH.
-
Separate the organic phase, wash the aqueous phase with methylene chloride, and combine the organic phases.
-
Concentrate the combined organic phases and add ethanol to yield pramipexole base (1) as a pale off-white solid.[1]
Optional Step 4: Preparation of Pramipexole Dihydrochloride Monohydrate (2)
-
Dissolve the pramipexole base (1) in ethanol.
-
Add water to the solution.
-
Pass gaseous HCl through the solution.
-
The crude pramipexole dihydrochloride monohydrate 2 will precipitate and can be collected.[1]
Data Presentation
| Step | Product | Reagents and Conditions | Yield | Reference |
| 1 | (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide | o-nitrobenzenesulfonyl chloride, TEA, THF, -10 °C to room temperature, 1 h | 90% | [1] |
| 2 | (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide | Propyl bromide, K₂CO₃, Acetonitrile, 60 °C, 12 h | 90% | [1] |
| 3 & 4 | Crude Pramipexole Dihydrochloride Monohydrate | 1. Thioglycolic acid, LiOH, Ethanol, 50 °C, 4 h; 2. Gaseous HCl, Ethanol, Water | 70% from intermediate 12 | [1] |
| Overall | Crude Pramipexole Dihydrochloride Monohydrate | Four steps from (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | >50% | [3] |
Visualizations
Caption: Synthetic workflow for Pramipexole via Fukuyama alkylation.
References
HPLC analytical method for (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine purity
An extensive review of analytical methods for (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, a critical intermediate and potential impurity in the synthesis of Pramipexole, reveals a robust framework for assessing its purity. High-Performance Liquid Chromatography (HPLC) stands out as the predominant technique, with both reversed-phase and chiral methods being employed to ensure the chemical and enantiomeric purity of this compound.
Introduction
This compound is a key chiral building block in the synthesis of various pharmaceutically active compounds, most notably Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease. The purity of this intermediate is paramount as any impurities can carry over to the final drug product, potentially affecting its safety and efficacy. This application note details a validated HPLC method for the determination of the purity of this compound.
Principle of the Method
The primary analytical approach for determining the chemical purity of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates the main compound from its potential process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The concentration of each separated component is quantified by measuring its absorbance at a specific UV wavelength.
For the assessment of enantiomeric purity, a chiral HPLC method is necessary to separate the (S)-enantiomer from its (R)-enantiomer. This is typically achieved using a chiral stationary phase (CSP) that exhibits stereoselective interactions with the enantiomers.
Application Note & Protocol
Part 1: Reversed-Phase HPLC for Chemical Purity
This method is designed to quantify the purity of this compound and to detect and quantify any related impurities.
Experimental Protocol
1. Apparatus and Reagents
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[1]
-
Mobile Phase A (Aqueous): Phosphate buffer (pH 3.0).[1]
-
Mobile Phase B (Organic): Acetonitrile.[1]
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 20 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to obtain a concentration similar to the standard solution.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate buffer (pH 3.0) : Acetonitrile (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 264 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
3. System Suitability
Before sample analysis, the performance of the chromatographic system should be verified.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 for the main peak. |
| Theoretical Plates | Not less than 2000 for the main peak. |
| %RSD of Peak Areas | Not more than 2.0% for six replicate injections of standard. |
4. Data Analysis and Calculations
The purity of the sample is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Summary
The described RP-HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
| Validation Parameter | Typical Results |
| Linearity | 10-30 µg/mL with a correlation coefficient > 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
| Limit of Detection | Typically in the ng/mL range |
| Limit of Quantitation | Typically in the ng/mL range |
Part 2: Chiral HPLC for Enantiomeric Purity
This method is essential to confirm the enantiomeric identity and purity of the (S)-enantiomer.
Experimental Protocol
1. Apparatus and Reagents
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: Chiralpak AD, 250 mm x 4.6 mm, 10 µm particle size, or a silica gel OD for chiral separations.[2][3]
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 70:30:0.1 v/v/v or 850:150:1 v/v/v).[2][3]
-
Diluent: Mobile phase.
-
Standard Solution: A solution of the racemic mixture of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine in the diluent.
-
Sample Solution: A solution of the this compound sample in the diluent.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak AD, 250 mm x 4.6 mm, 10 µm |
| Mobile Phase | n-hexane : ethanol : diethylamine (70:30:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
3. System Suitability
| Parameter | Acceptance Criteria |
| Resolution | Minimum resolution of 2.0 between the two enantiomer peaks. |
4. Data Analysis and Calculations
The enantiomeric purity is calculated from the peak areas of the two enantiomers in the sample chromatogram.
Enantiomeric Purity (%) = [Area of (S)-enantiomer / (Area of (S)-enantiomer + Area of (R)-enantiomer)] x 100
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Relationship between HPLC parameters and analytical outcomes.
References
Application Note and Protocol: 1H and 13C NMR Spectral Analysis of (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, a key intermediate in the synthesis of pharmacologically active compounds such as Pramipexole. The application note includes predicted ¹H and ¹³C NMR data, a thorough interpretation of the spectra, and comprehensive experimental protocols for sample preparation and spectral acquisition. This guide is intended to assist researchers in the structural elucidation and purity assessment of this important heterocyclic compound.
Introduction
This compound is a chiral bicyclic diamine that serves as a critical building block in the synthesis of various pharmaceutical agents. Its structural integrity and purity are paramount for the successful synthesis of target drug molecules. NMR spectroscopy is an indispensable analytical technique for the unambiguous structural characterization and purity determination of organic molecules. This application note presents a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound and provides standardized protocols for obtaining high-quality NMR data.
Predicted NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following data has been generated using established NMR prediction software and is supported by the analysis of structurally related compounds. The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 3.0 - 3.2 | m | - |
| H-7 (axial) | 2.8 - 3.0 | m | - |
| H-7 (equatorial) | 2.6 - 2.8 | m | - |
| H-4 (axial) | 2.4 - 2.6 | m | - |
| H-4 (equatorial) | 2.1 - 2.3 | m | - |
| H-5 (axial) | 1.8 - 2.0 | m | - |
| H-5 (equatorial) | 1.5 - 1.7 | m | - |
| 2-NH₂ | 6.5 - 6.7 | s (br) | - |
| 6-NH₂ | 1.8 - 2.2 | s (br) | - |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 165 - 168 |
| C-7a | 148 - 152 |
| C-3a | 115 - 118 |
| C-6 | 48 - 52 |
| C-7 | 30 - 34 |
| C-4 | 25 - 29 |
| C-5 | 22 - 26 |
Data Analysis and Interpretation
The predicted ¹H and ¹³C NMR spectra of this compound are consistent with its chemical structure.
¹H NMR Spectrum: The aliphatic region of the proton spectrum is expected to be complex due to the overlapping signals of the diastereotopic methylene protons of the tetrahydrobenzothiazole ring system. The chiral center at C-6 induces magnetic non-equivalence in the protons on the adjacent methylene groups (C-5 and C-7) and potentially on the more distant C-4 methylene group. The methine proton at C-6 (H-6) is expected to appear as a multiplet in the range of 3.0-3.2 ppm. The protons of the two amino groups are anticipated to appear as broad singlets, with the 2-amino group protons shifted further downfield due to their attachment to the electron-deficient thiazole ring.
¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the guanidinic-like C-2 in the thiazole ring is predicted to have the most downfield chemical shift (165-168 ppm). The quaternary carbons of the fused ring system, C-7a and C-3a, are expected to appear in the aromatic/olefinic region. The aliphatic carbons (C-4, C-5, C-6, and C-7) are predicted to resonate in the upfield region, with the C-6 carbon bearing the amino group appearing at a lower field compared to the other methylene carbons.
Experimental Protocols
The following protocols provide a general framework for the preparation and NMR analysis of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR analysis.[1][2][3][4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this class of compounds. Other potential solvents include methanol-d₄ or chloroform-d.[1][2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication may be used to aid dissolution.
-
Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent, although modern NMR spectrometers can also reference the spectrum to the residual solvent peak.[1][2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C is an insensitive nucleus.
-
Temperature: 298 K.
-
-
2D NMR Experiments (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
Visualizations
The following diagrams illustrate the workflow for NMR spectral analysis and the logical relationships in interpreting the spectra.
References
Application Note: Mass Spectrometry Fragmentation Analysis of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, a key intermediate in the synthesis of the dopamine agonist Pramipexole.[1][2][3] Understanding the fragmentation behavior of this molecule is crucial for its identification, characterization, and quality control in pharmaceutical development. This application note outlines a proposed fragmentation pathway, presents the data in a structured tabular format, provides a detailed experimental protocol for mass spectrometry analysis, and includes diagrams to visualize the fragmentation process and its relevance in a biological context.
Introduction
This compound is a critical building block in the synthesis of Pramipexole, a medication used in the management of Parkinson's disease and Restless Legs Syndrome.[1][3] The chemical structure, consisting of a tetrahydrobenzothiazole core with two amino substituents, dictates its behavior in a mass spectrometer. Electron impact (EI) or electrospray ionization (ESI) can be utilized to generate a molecular ion, which then undergoes a series of fragmentation events, yielding a characteristic mass spectrum. This document serves as a guide for researchers to predict, identify, and interpret the mass spectrum of this compound.
Predicted Mass Spectrometry Fragmentation Pattern
The mass spectrum of this compound (Molecular Formula: C₇H₁₁N₃S, Molecular Weight: 169.25 g/mol ) is expected to exhibit a molecular ion peak ([M]⁺•) at m/z 169 under typical mass spectrometry conditions.[4][5] The subsequent fragmentation is likely to be driven by the presence of the amino groups and the inherent strain in the fused ring system.
Key fragmentation pathways are predicted to include:
-
Alpha-Cleavage: The bond adjacent to the amino group on the saturated ring is susceptible to cleavage, a common fragmentation pattern for aliphatic amines.[6][7]
-
Loss of Small Neutral Molecules: Elimination of ammonia (NH₃) or hydrogen cyanide (HCN) from the molecular ion or subsequent fragments is anticipated.
-
Ring Cleavage: The tetrahydrobenzothiazole core may undergo retro-Diels-Alder (RDA) type fragmentation or cleavage of the thiazole ring.
The proposed major fragments are summarized in the table below.
Table 1: Predicted Mass Fragments for this compound
| m/z | Proposed Fragment Ion | Description of Loss |
| 169 | [C₇H₁₁N₃S]⁺• | Molecular Ion |
| 153 | [C₇H₉N₂S]⁺ | Loss of NH₂ radical |
| 152 | [C₇H₈N₂S]⁺• | Loss of NH₃ |
| 142 | [C₆H₈N₂S]⁺• | Loss of HCN from m/z 169 |
| 125 | [C₆H₇NS]⁺ | Loss of NH₃ from m/z 142 |
| 110 | [C₅H₄NS]⁺ | Further fragmentation of the ring system |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
3.1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
3.2. Sample Preparation
-
Prepare a stock solution of the reference standard at 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 mixture of acetonitrile and water.
3.3. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3.4. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Acquisition Mode: Full scan mode (m/z 50-300) for initial analysis, followed by product ion scan of the precursor ion at m/z 169.
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
Visualization of Fragmentation and Biological Context
The following diagrams illustrate the proposed fragmentation pathway and the broader biological context of the end-product, Pramipexole.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Caption: Simplified signaling pathway of a dopamine agonist like Pramipexole.
Conclusion
The predicted fragmentation pattern and the provided experimental protocol offer a solid foundation for the mass spectrometric analysis of this compound. This information is invaluable for the unambiguous identification and quality assessment of this important pharmaceutical intermediate during the drug development process. The visualization of the fragmentation pathway and the biological context further aids in understanding the significance of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 3. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | C7H11N3S | CID 10329721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes: (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine in the Preparation of Kinase Inhibitors
Introduction
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine is a chiral chemical intermediate that serves as a critical scaffold in the synthesis of novel kinase inhibitors.[1] Its unique structure is particularly valuable in developing therapeutics for a range of diseases, including cancer and neurodegenerative disorders.[1] This scaffold has been successfully utilized to create dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β), which are implicated in the deactivation of the tumor suppressor protein PTEN.[2][3] Additionally, derivatives of the broader 4,5,6,7-tetrahydrobenzo[d]thiazole core have shown promise as inhibitors of other kinases such as c-Met, various tyrosine kinases, and Pim-1 kinase.[4]
Mechanism of Action
The primary mechanism of action for kinase inhibitors derived from this scaffold involves the modulation of critical signaling pathways. For instance, dual inhibition of CK2 and GSK3β is a strategic approach to prevent the phosphorylation and subsequent deactivation of PTEN.[2][3] An active PTEN can effectively inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1] The tetrahydrobenzothiazole core and its various substitutions can interact with the active sites of these kinases, thereby blocking their enzymatic activity.[1]
Structure-Activity Relationship (SAR)
Several studies have elucidated the structure-activity relationships of kinase inhibitors based on the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold. Key findings include:
-
The presence of a carboxylic acid group on a phenyl ring substituent is crucial for potent dual inhibition of CK2 and GSK3β.[2][3]
-
Specifically, a carboxyl group at the meta-position of the phenyl ring has been shown to significantly enhance inhibitory activity.[2]
-
Compounds with electron-withdrawing groups on the phenyl ring of a thiourea moiety attached to the core structure have demonstrated significant cytotoxic effects against leukemia cell lines.[5][6]
-
Modifications at the 2- and 6-positions of the tetrahydrobenzothiazole ring system allow for the synthesis of a diverse library of compounds with varying kinase selectivity and potency.[2]
Quantitative Data
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives against CK2 and GSK3β kinases.[2]
| Compound | CK2 IC50 (µM) | GSK3β IC50 (µM) |
| 1g | 1.9 | 0.67 |
| 2g | < 3 | < 3 |
| 1d | < 8 | < 8 |
| 1h | < 8 | < 8 |
Experimental Protocols
1. General Synthesis of 1,1'-(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)bis(3-phenylurea) Derivatives [2]
This protocol describes the synthesis of diaryl diureido derivatives from a diamino tetrahydrobenzothiazole precursor.
-
Step 1: Dissolve the diamino-4,5,6,7-tetrahydrobenzo[d]thiazole compound in N,N-dimethylformamide (DMF) at 80 °C to form a clear solution.
-
Step 2: Add 2 moles of the desired aromatic isocyanate to the solution.
-
Step 3: Stir the reaction mixture at 80 °C for 1 hour, then continue stirring at room temperature for an additional 1-2 hours.
-
Step 4: Purify the resulting diaryl diureido derivatives using column chromatography.
-
Step 5 (for diacid analogs): Subject the purified ester derivatives (e.g., 3d, 3e) to hydrolysis using LiOH in a THF-H2O solution at 60 °C for 10-12 hours.
-
Step 6: Neutralize the reaction mixture with dilute HCl to obtain the respective diacid analogs.
2. In Vitro Kinase Inhibition Assay [2]
This protocol outlines the procedure for determining the in vitro inhibitory activity of the synthesized compounds against CK2 and GSK3β.
-
Step 1: Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase (CK2 or GSK3β), the synthesized inhibitor at various concentrations, a suitable substrate, and ATP in an appropriate kinase buffer.
-
Step 2: Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration to allow for the phosphorylation reaction to occur.
-
Step 3: Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
Step 4: Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Step 5: IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.
Visualizations
References
- 1. This compound [benchchem.com]
- 2. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[ d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2- Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Anticancer Agents from Tetrahydrobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of anticancer agents derived from the tetrahydrobenzothiazole scaffold. This document includes summaries of biological activity, detailed experimental protocols for synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows.
Introduction to Tetrahydrobenzothiazole Derivatives in Oncology
Tetrahydrobenzothiazole derivatives have emerged as a promising class of heterocyclic compounds in the search for novel anticancer agents. Their rigid, fused-ring structure serves as a versatile scaffold for the design of molecules that can interact with various biological targets implicated in cancer progression. Research has demonstrated that these derivatives can exert potent antiproliferative effects through diverse mechanisms of action, including the inhibition of key protein kinases, disruption of protein chaperone function, and interference with microtubule dynamics.[1][2][3] The adaptability of the tetrahydrobenzothiazole core allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery campaigns.
Quantitative Biological Data
The anticancer activity of various tetrahydrobenzothiazole derivatives has been evaluated against a range of cancer cell lines. The following table summarizes the in vitro cytotoxicity data (IC50 values) for selected compounds from recent studies.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| 1g | - | Dual CK2/GSK3β Kinase Inhibitor | 1.9 (CK2), 0.67 (GSK3β) | [4] |
| 1d | - | Dual CK2/GSK3β Kinase Inhibitor | < 8 (CK2 & GSK3β) | [4] |
| 1h | - | Dual CK2/GSK3β Kinase Inhibitor | < 8 (CK2 & GSK3β) | [4] |
| 2g | - | Dual CK2/GSK3β Kinase Inhibitor | < 3 (CK2 & GSK3β) | [4] |
| Quinoline/Chromene Derivatives | Various | c-Met Kinase Inhibitors | < 0.0013 | [5] |
| PC-3 Specific Inhibitors | PC-3 (Prostate) | Not Specified | < 0.00486 | [5] |
| Compound 5g | MCF-7 (Breast) | Hsp90 C-Terminal Domain Inhibitor | 2.8 | [6] |
| Compound 9i | MCF-7 (Breast) | Hsp90 C-Terminal Domain Inhibitor | 3.9 | [6] |
| Compound 9j | MCF-7 (Breast) | Hsp90 C-Terminal Domain Inhibitor | 4.2 | [6] |
| Compound 10 | MCF-7 (Breast) | Hsp90 C-Terminal Domain Inhibitor | 5.3 | [6] |
| Compound 14 | MCF-7 (Breast) | Hsp90 C-Terminal Domain Inhibitor | 7.4 | [6] |
| Compound 29 | SKRB-3, SW620, A549, HepG2 | Apoptosis Inducer | 0.0012, 0.0043, 0.044, 0.048 | [1] |
| Compound 34 | Colo205, U937, MCF-7, A549 | p53 Pathway Activator | 5.04, 13.9, 30.67, 30.45 | [1] |
| Compound 55 | HT-29, H460, A549, MDA-MB-231 | Not Specified | 0.024, 0.29, 0.84, 0.88 | [1] |
Experimental Protocols
General Synthesis of Tetrahydrobenzothiazole Derivatives
This protocol outlines a general method for the synthesis of 1-(6-(1,3-dioxoisoindolin-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(substituted phenyl)urea derivatives, adapted from published procedures.[4][7][8]
Materials:
-
4-Substituted aniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine
-
2-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)isoindoline-1,3-dione
-
Aromatic isocyanates
-
Anhydrous solvents (e.g., THF, Dioxane)
-
Catalysts (e.g., Pd(dppf)Cl2) and bases (e.g., NaH, Cs2CO3) as required for specific coupling reactions.[9]
Procedure:
-
Synthesis of the 2-aminotetrahydrobenzothiazole core:
-
Dissolve the 4-substituted aniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture to approximately 10°C with stirring.
-
Add bromine dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for the specified time to yield the 2-aminobenzothiazole derivative.
-
-
Synthesis of Urea Derivatives:
-
To a solution of 2-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)isoindoline-1,3-dione in an appropriate anhydrous solvent, add the desired aromatic isocyanate.
-
The reaction between the amine and isocyanate typically proceeds rapidly without the need for a catalyst.[4]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.
-
Note: The specific reaction conditions (temperature, time, solvent, and catalysts) will vary depending on the desired substitutions on the tetrahydrobenzothiazole scaffold.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the antiproliferative activity of the synthesized compounds against cancer cell lines.[1][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized tetrahydrobenzothiazole compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Visualizing Mechanisms and Workflows
Signaling Pathways
Many tetrahydrobenzothiazole derivatives exert their anticancer effects by inhibiting protein kinases involved in crucial cell signaling pathways. The diagram below illustrates the inhibition of the PI3K/Akt/mTOR and JAK/STAT pathways, which are frequently dysregulated in cancer.[10][11]
Caption: Inhibition of PI3K/Akt/mTOR and JAK/STAT pathways.
Experimental Workflow
The process of developing anticancer agents from tetrahydrobenzothiazole derivatives involves a multi-step approach from initial design to preclinical evaluation.
Caption: Drug discovery workflow for tetrahydrobenzothiazoles.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the anticancer potency of tetrahydrobenzothiazole derivatives. The following diagram illustrates key structural modifications and their impact on activity.
Caption: Structure-activity relationships of derivatives.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Frontiers | Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dopamine D2/D3 Receptor Binding Assay of Tetrahydrobenzothiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dopamine receptors, particularly the D2 and D3 subtypes, are critical G protein-coupled receptors (GPCRs) involved in numerous physiological and pathological processes in the central nervous system, including motor control, motivation, reward, and cognition.[1][2] Consequently, they are key targets for therapeutic intervention in neurological and psychiatric disorders like Parkinson's disease and schizophrenia.[2][3] Radioligand binding assays are a cornerstone for characterizing the interaction of novel compounds with these receptors.[2][4][5] This document provides a detailed protocol for performing dopamine D2 and D3 receptor binding assays, specifically tailored for the evaluation of novel tetrahydrobenzothiazole compounds.
The D2-like family of dopamine receptors, which includes D2, D3, and D4 receptors, primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[1][6][7] Understanding the binding affinity of new chemical entities, such as tetrahydrobenzothiazole derivatives, is a crucial first step in the drug discovery process to determine their potency and selectivity.[8][9]
Data Presentation
The binding affinities of a series of novel tetrahydrobenzothiazole compounds for the human dopamine D2 and D3 receptors are summarized below. The data were obtained using competitive radioligand binding assays.
Table 1: Binding Affinities (Ki) of Tetrahydrobenzothiazole Compounds for Human Dopamine D2 and D3 Receptors
| Compound ID | Structure | Ki (nM) for hD2R | Ki (nM) for hD3R | D3R/D2R Selectivity Ratio (Ki D2 / Ki D3) |
| THBT-001 | [Insert Structure] | 15.2 ± 1.8 | 1.1 ± 0.2 | 13.8 |
| THBT-002 | [Insert Structure] | 8.5 ± 0.9 | 5.3 ± 0.6 | 1.6 |
| THBT-003 | [Insert Structure] | 25.1 ± 2.5 | 0.8 ± 0.1 | 31.4 |
| THBT-004 | [Insert Structure] | 5.6 ± 0.7 | 10.2 ± 1.1 | 0.5 |
| Haloperidol | [Reference Compound] | 1.2 ± 0.2 | 2.5 ± 0.3 | 0.5 |
| Spiperone | [Reference Compound] | 0.1 ± 0.02 | 0.5 ± 0.07 | 0.2 |
Data are presented as the mean ± SEM of at least three independent experiments performed in triplicate.
Experimental Protocols
Membrane Preparation from Cells Expressing Human D2 or D3 Receptors
This protocol describes the preparation of crude membrane fractions from cultured cells stably expressing either the human dopamine D2 or D3 receptor.
Materials:
-
HEK-293 cells stably expressing human D2L or D3 receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).[10]
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold.
-
High-speed refrigerated centrifuge.
-
Dounce homogenizer or polytron.
Procedure:
-
Culture the cells to confluency in appropriate culture flasks.
-
Harvest the cells by scraping and transfer them to a centrifuge tube.
-
Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[10]
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Competition Binding Assay
This protocol details the procedure for a competitive binding assay to determine the affinity (Ki) of the test tetrahydrobenzothiazole compounds.
Materials:
-
Membrane preparation containing either D2 or D3 receptors.
-
Radioligand: [³H]Spiperone (a commonly used D2/D3 antagonist radioligand).[11]
-
Non-specific binding determinator: 10 µM Haloperidol or (+)-Butaclamol.[2][11]
-
Test tetrahydrobenzothiazole compounds, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[12]
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[12]
-
Cell harvester (filtration apparatus).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the tetrahydrobenzothiazole test compounds in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]Spiperone (at a final concentration close to its Kd, e.g., 0.2-0.5 nM), and 100 µL of the membrane preparation.[10]
-
Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [³H]Spiperone, and 100 µL of the membrane preparation.
-
Competition Binding: 50 µL of each dilution of the test compound, 50 µL of [³H]Spiperone, and 100 µL of the membrane preparation.
-
-
The final assay volume should be consistent across all wells (e.g., 200 µL). The final protein concentration should be optimized but is typically in the range of 50-200 µg per well.[12]
-
Incubate the plates at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.[11]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[2][12]
-
Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[2]
-
Transfer the filters to scintillation vials, add an appropriate volume of scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the inhibitory constant (Ki) for each test compound using the Cheng-Prusoff equation:[13] Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding assay).
-
Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
References
- 1. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy of hybrid tetrahydrobenzo[d]thiazole based aryl piperazines D-264 and D-301 at D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands [frontiersin.org]
- 9. Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands | Semantic Scholar [semanticscholar.org]
- 10. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallization of Pure (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine is a critical chiral intermediate in the synthesis of pharmacologically active molecules, most notably Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease.[1][2] The stereochemistry at the C6 position is crucial for its biological activity, necessitating the isolation of the pure (S)-enantiomer. This document provides detailed protocols for obtaining the enantiomerically pure this compound from a racemic mixture through diastereomeric salt resolution using L-(+)-tartaric acid.
The primary method for resolving the racemic diamine is through the formation of diastereomeric salts, a classical and scalable technique for separating enantiomers.[3] This method leverages the different physical properties, particularly solubility, of diastereomers, which are formed by reacting the racemic amine with a chiral resolving agent.[4] Subsequent fractional crystallization allows for the isolation of one diastereomer, from which the desired enantiomer can be liberated.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N₃S | [5] |
| Molecular Weight | 169.25 g/mol | [5] |
| Appearance | Off-white to pale yellow crystalline powder | [6] |
| Melting Point | 215–220 °C (decomposition) | [6] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO); slightly soluble in water. | [6] |
Crystallization Techniques
The most effective method for obtaining enantiomerically pure this compound is through diastereomeric salt resolution followed by recrystallization.
Protocol 1: Diastereomeric Salt Resolution with L-(+)-Tartaric Acid
This protocol is based on the established method of resolving racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole using L-(+)-tartaric acid in an aqueous medium.
Step 1: Formation of Diastereomeric Tartrate Salts
-
Dissolution: In a suitable reaction vessel, dissolve 10.0 g of racemic 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine in 100 mL of deionized water with heating.
-
Addition of Resolving Agent: In a separate beaker, dissolve 8.88 g (1.0 equivalent) of L-(+)-tartaric acid in 50 mL of warm deionized water.
-
Salt Formation: Slowly add the L-(+)-tartaric acid solution to the solution of the racemic diamine with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of this compound with L-(+)-tartaric acid is expected to be less soluble and will preferentially crystallize. To maximize the yield, the mixture can be further cooled in an ice bath for 1-2 hours.
-
Isolation: Collect the crystalline precipitate by vacuum filtration through a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove the mother liquor containing the more soluble diastereomeric salt.
-
Drying: Dry the isolated diastereomeric salt in a vacuum oven at 40-50 °C to a constant weight.
Step 2: Liberation of this compound
-
Dissolution of Salt: Suspend the dried diastereomeric salt in 100 mL of deionized water.
-
Basification: With vigorous stirring, add a 2 M sodium hydroxide (NaOH) solution dropwise until the pH of the solution is greater than 10. This will neutralize the tartaric acid and liberate the free amine.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
Protocol 2: Recrystallization for Final Purification
To achieve high enantiomeric and chemical purity, a final recrystallization step is recommended.
-
Solvent Selection: Based on the solubility of related compounds, a mixed solvent system such as methanol/ethyl acetate or ethanol/water can be effective.
-
Dissolution: Dissolve the crude this compound obtained from Protocol 1 in a minimum amount of hot methanol.
-
Crystallization: While the solution is still warm, slowly add ethyl acetate until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for several hours to promote complete crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Data Presentation
| Parameter | Diastereomeric Salt Resolution | Recrystallization |
| Starting Material | Racemic Diamine | Enriched (S)-Diamine |
| Reagents | L-(+)-Tartaric Acid, NaOH | Methanol, Ethyl Acetate |
| Solvent | Water, Dichloromethane | Methanol/Ethyl Acetate |
| Typical Yield | 40-50% (theoretical max. 50%) | 85-95% |
| Purity (HPLC) | >95% e.e. (enantiomeric excess) | >99.5% e.e. |
| Key Steps | Salt Formation, Fractional Crystallization, Liberation | Dissolution, Slow Cooling, Isolation |
Visualizations
Caption: Experimental workflow for obtaining pure this compound.
Caption: Logical relationships in the diastereomeric salt resolution process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pramipexole - Wikipedia [en.wikipedia.org]
- 6. Current perspectives on the selective regulation of dopamine D2 and D3 receptors [ouci.dntb.gov.ua]
Troubleshooting & Optimization
troubleshooting guide for low yield in pramipexole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pramipexole, with a particular focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for pramipexole, and which is highest yielding?
A1: The most frequently employed synthetic routes for pramipexole are the reductive amination of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole and the Fukuyama-Mitsunobu alkylation. Both methods can produce high yields, but the optimal choice may depend on available starting materials, reagents, and equipment. A scalable process utilizing the Fukuyama alkylation protocol has been reported to achieve an overall yield of over 50% across four steps.[1][2][3]
Q2: What are the critical impurities that can form during pramipexole synthesis and affect the yield?
A2: Several impurities can arise during the synthesis of pramipexole, leading to a reduction in the overall yield. These include:
-
Dialkylated byproducts: Peralkylation of the aliphatic amine can occur, resulting in the formation of a tertiary amine or a quaternary ammonium salt.[4]
-
Oxidation and degradation products: The starting materials and the final product can be susceptible to oxidation and degradation, especially if exposed to air, light, or moisture for prolonged periods.[5]
-
(R)-enantiomer: The presence of the undesired (R)-enantiomer can reduce the yield of the active (S)-enantiomer.[4]
-
Thiadiazine derivatives: The choice of solvent can sometimes lead to the formation of unexpected heterocyclic byproducts like thiadiazine derivatives.[6]
-
Unreacted starting materials and intermediates: Incomplete reactions will result in the presence of starting materials and intermediates in the final product, thereby lowering the yield.
Q3: How important is the quality of the starting material, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole?
A3: The purity of the starting diamine is crucial for achieving a high yield of pramipexole. Impurities in the starting material can lead to the formation of side products that are difficult to remove and will lower the overall yield. It is recommended to use highly pure starting materials and to handle them under an inert atmosphere to prevent oxidation.
Troubleshooting Guide for Low Yield
Problem 1: Low yield in the synthesis of the key intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
| Potential Cause | Recommended Solution |
| Incomplete cyclization and oxidation | Ensure adequate oxidant is present. While atmospheric oxygen can be sufficient, using an oxidizing agent like hydrogen peroxide (H₂O₂) in combination with an acid (e.g., HCl) can improve the efficiency of the oxidation step.[7] |
| Suboptimal reaction conditions | Systematically optimize reaction conditions, including solvent, temperature, and reaction time. Solvents like ethanol and DMSO are commonly used. Microwave irradiation has been shown to reduce reaction times and increase yields.[7] |
| Low reactivity of substrates | The reactivity of the reactants can significantly impact the yield. For instance, aromatic aldehydes with electron-withdrawing groups tend to be more reactive. If using a less reactive substrate, consider using a catalyst or more forcing reaction conditions.[7] |
| Degradation of the product | Avoid prolonged heating at high temperatures. Once the reaction is complete, as monitored by TLC, proceed with the work-up promptly.[8] |
Problem 2: Low yield in the final alkylation step (Reductive Amination or Fukuyama-Mitsunobu).
| Potential Cause | Recommended Solution |
| Formation of dialkylated byproduct | To minimize peralkylation, carefully control the stoichiometry of the alkylating agent. Using a protecting group strategy, such as the Fukuyama-Mitsunobu protocol which employs a 2-nitrobenzenesulfonyl (Ns) protecting group, can effectively prevent dialkylation.[4][9] |
| Inefficient reduction (in reductive amination) | Ensure the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) is fresh and added in appropriate portions. Monitor the reaction progress by TLC to ensure complete conversion of the intermediate imine. |
| Suboptimal reaction conditions for Fukuyama-Mitsunobu alkylation | The choice of phosphane reagent can influence the reaction's success. While trimethylphosphane is effective for a range of alcohols, more sterically hindered phosphanes like tributylphosphane can offer greater selectivity for primary alcohols.[10] The reaction is also sensitive to the choice of solvent and temperature. |
| Incomplete deprotection of the nosyl group (in Fukuyama-Mitsunobu) | The removal of the 2-nitrobenzenesulfonyl (Ns) protecting group is typically achieved using a thiol, such as thioglycolic acid, in the presence of a base. Ensure sufficient equivalents of the thiol and base are used and that the reaction is allowed to proceed to completion. |
Quantitative Data Summary
| Synthesis Step/Method | Reported Yield | Reference |
| Overall yield (Fukuyama alkylation, 4 steps) | > 50% | [1][2][3] |
| Crude pramipexole dihydrochloride monohydrate | 70% | [3] |
| N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-yl)-2-nitrobenzenesulfonamide | 95% | [11] |
| (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine (impurity synthesis) | 40% | [5] |
Experimental Protocols
Key Experiment: Synthesis of (S)-2,6-diamino-4,5,6,7-tetrahydro-benzothiazole
This protocol is a generalized procedure based on common methods for benzothiazole synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve 4-acetamido-cyclohexanone in water.
-
Bromination: Cool the solution and slowly add bromine at a temperature of 15-40°C to produce 2-bromo-4-acetamido-cyclohexanone.
-
Thiourea Addition: Add thiourea to the reaction mixture to form 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole-dihydrobromide.
-
Hydrolysis: Add an aqueous solution of hydrobromic acid and heat the reaction mixture, typically under reflux, to hydrolyze the acetyl group.
-
Isolation: Cool the reaction mixture and neutralize it to precipitate the 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole free base. The product can then be isolated by filtration.
Key Experiment: Fukuyama-Mitsunobu Alkylation of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole
This protocol outlines the key steps of the Fukuyama-Mitsunobu alkylation for pramipexole synthesis.
-
Protection: React (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., THF) at a low temperature (e.g., -10°C) to form the corresponding sulfonamide.
-
Alkylation: The formed sulfonamide is then alkylated with propanol under Mitsunobu conditions, using a phosphane (e.g., trimethylphosphane or tributylphosphane) and an azodicarboxylate (e.g., DEAD or DIAD).
-
Deprotection: The 2-nitrobenzenesulfonyl protecting group is removed using a thiol, such as thioglycolic acid, in the presence of a base (e.g., LiOH) to yield pramipexole.
-
Salt Formation: The pramipexole free base is then converted to its dihydrochloride monohydrate salt by treatment with gaseous HCl in a suitable solvent like ethanol.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP2125761B1 - Novel process for synthesis of pramipexole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
Technical Support Center: Thiourea-Mediated Cyclization for Tetrahydrobenzothiazole Synthesis
Welcome to the technical support center for the thiourea-mediated cyclization synthesis of tetrahydrobenzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for managing side reactions and optimizing experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of tetrahydrobenzothiazoles via the Hantzsch thiazole synthesis route, focusing on the management of side reactions.
Q1: My reaction is yielding a significant amount of an isomeric byproduct. How can I identify and minimize it?
A1: A common side reaction in the Hantzsch thiazole synthesis, particularly when using substituted thioureas under acidic conditions, is the formation of a 3-substituted 2-imino-2,3-dihydrothiazole regioisomer alongside the desired 2-amino-tetrahydrobenzothiazole.[1]
Potential Cause:
-
Acidic Reaction Conditions: The reaction mechanism can be influenced by the pH of the reaction medium. Acidic conditions can promote the formation of the 2-imino-2,3-dihydrothiazole isomer.[1] In some cases, reactions in 10M-HCl-EtOH (1:2) at 80°C have been shown to produce the imino isomer as the major product.[1]
Troubleshooting Strategies:
-
Control of pH: Maintain a neutral or slightly basic reaction medium to favor the formation of the desired 2-amino-tetrahydrobenzothiazole. If an acidic workup is required, it should be performed after the cyclization is complete.
-
Reaction Temperature: Lowering the reaction temperature may help to suppress the formation of the imino byproduct.
-
Solvent Choice: The polarity and proticity of the solvent can influence the reaction pathway. Experiment with different solvents (e.g., ethanol, methanol, DMF) to find the optimal conditions for your specific substrates.
Q2: I am observing a dark, insoluble material in my reaction mixture. What is it and how can I prevent its formation?
A2: The formation of dark, insoluble materials often points to polymerization or dimerization of starting materials or intermediates.
Potential Causes:
-
Oxidation of Thiourea or Precursors: Thiourea and its derivatives can be susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.
-
Harsh Reaction Conditions: High temperatures or the presence of strong oxidizing agents can promote unwanted side reactions, including polymerization.
Troubleshooting Strategies:
-
Use of Fresh Reagents: Ensure that the thiourea and other starting materials are pure and free from oxidative degradation products.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation by atmospheric oxygen.
-
Temperature Control: Avoid excessive heating. A lower reaction temperature for a longer duration may be beneficial.
Q3: My final product yield is low, even after addressing the formation of major side products. What else could be the issue?
A3: Low yields can result from incomplete reactions or product loss during workup and purification.
Potential Causes:
-
Incomplete Bromination: If the synthesis involves the bromination of a cyclohexanone precursor, incomplete reaction will lead to a lower yield of the desired alpha-bromo ketone intermediate.
-
Incomplete Cyclization: The cyclization reaction may not have gone to completion.
-
Product Loss During Workup: The product may have some solubility in the aqueous phase during extraction, or it may be lost during recrystallization or chromatography.
Troubleshooting Strategies:
-
Reaction Monitoring: Use thin-layer chromatography (TLC) or other analytical techniques to monitor the progress of each step of the reaction to ensure completion.
-
Optimization of Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific substrates.
-
Workup and Purification Optimization: Check the aqueous layers for product. Optimize the solvent system for extraction and recrystallization to minimize product loss.
Data Presentation
The following tables summarize the impact of reaction conditions on the yield of the desired 2-amino-tetrahydrobenzothiazole and the formation of the 2-imino-tetrahydrothiazoline side product. (Note: The following data is illustrative and based on general principles of the Hantzsch synthesis. Actual results may vary depending on the specific substrates used.)
Table 1: Effect of pH on Product Distribution
| pH | Dominant Product | Approximate Yield of 2-amino isomer | Approximate Yield of 2-imino isomer |
| Acidic | 2-imino-tetrahydrothiazoline | Low | High |
| Neutral | 2-amino-tetrahydrobenzothiazole | High | Low |
| Basic | 2-amino-tetrahydrobenzothiazole | High | Low |
Table 2: Effect of Temperature on Product Yield
| Temperature | Reaction Time | Yield of 2-amino-tetrahydrobenzothiazole | Notes |
| Room Temp. | 24 hours | Moderate | Slower reaction rate, may require extended time for completion. |
| 50°C | 8 hours | High | Good balance between reaction rate and minimizing side reactions. |
| 80°C | 4 hours | High, but potential for more side products | Higher temperatures can accelerate the reaction but may also promote byproduct formation. |
| Reflux | 2 hours | Variable | Increased risk of polymerization and other side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diamino-4,5,6,7-tetrahydro-benzothiazole (Optimized for Minimal Side Products)
This protocol is adapted from patent literature for the synthesis of a key intermediate for the drug pramipexole.[2][3]
Materials:
-
4-Acetamidocyclohexanone
-
Bromine
-
Thiourea
-
Hydrobromic acid (48% aqueous solution)
-
Sodium hydroxide solution
-
Water
-
Ethanol
Procedure:
-
Bromination: Dissolve 4-acetamidocyclohexanone in water at room temperature in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel. Add bromine dropwise to the solution. After the addition is complete, warm the mixture to approximately 45°C and maintain this temperature until the bromine color disappears, indicating the formation of 2-bromo-4-acetamidocyclohexanone.
-
Cyclization: To the reaction mixture, add thiourea and heat to approximately 80°C.
-
Hydrolysis: Add aqueous hydrobromic acid to the mixture and heat to reflux for several hours to hydrolyze the acetamido group.
-
Workup: Cool the reaction mixture to approximately 10°C and neutralize with a sodium hydroxide solution. The desired 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole will precipitate.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water to obtain the purified product.
Protocol 2: Synthesis of 2-Imino-3-methyl-4,5,6,7-tetrahydrobenzothiazole (Side Product Synthesis)
This protocol is designed to intentionally synthesize the 2-imino side product for use as a reference standard. It is based on conditions known to favor its formation.[1]
Materials:
-
2-Chlorocyclohexanone
-
N-Methylthiourea
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-methylthiourea in a 2:1 mixture of ethanol and 10M hydrochloric acid.
-
Addition of Ketone: Add 2-chlorocyclohexanone to the solution.
-
Reaction: Heat the mixture to 80°C and maintain for 20 minutes.
-
Workup: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for managing side reactions.
Caption: Competing reaction pathways in tetrahydrobenzothiazole synthesis.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 3. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
optimizing reaction conditions for the synthesis of (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine. This crucial intermediate is utilized in the production of Pramipexole, a dopamine D2 subfamily receptor agonist.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed method is a variation of the Hantzsch thiazole synthesis.[3][4] This multi-step process typically begins with the bromination of a protected 4-aminocyclohexanone derivative, followed by condensation with thiourea to form the thiazole ring, and subsequent deprotection to yield the final diamine.[1][5]
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: Key parameters to optimize include reaction temperature at each step, the choice of solvent, the purity of starting materials, and the stoichiometry of the reagents. Careful control of these variables is essential for maximizing yield and minimizing the formation of impurities.[1]
Q3: What are some common challenges encountered during this synthesis?
A3: Researchers often face issues such as low product yields, the formation of side products, and difficulties in purifying the final compound.[6] The presence of multiple reactive sites in the intermediates can lead to undesired side reactions if the conditions are not carefully controlled.[7]
Q4: How can the enantiomeric purity of the final product be ensured?
A4: Ensuring high enantiomeric purity begins with the use of an optically pure starting material or the resolution of a racemic intermediate.[5] Throughout the synthesis, it is crucial to employ conditions that do not cause racemization.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete bromination of the cyclohexanone starting material. | - Ensure the complete disappearance of the characteristic brown color of bromine before proceeding.[5] |
| - Suboptimal temperature during the condensation with thiourea. | - The reaction temperature should be carefully controlled, typically between 70°C and 90°C.[1][5] | |
| - Inefficient hydrolysis of the protecting group. | - Refluxing with a strong acid like hydrobromic or sulfuric acid is necessary for complete deprotection.[1][9] | |
| - Poor quality of starting materials. | - Use freshly purified reagents, especially thiourea and the cyclohexanone derivative. | |
| Formation of Side Products/Impurities | - Over-alkylation of the amino groups. | - This can lead to the formation of tertiary amines or quaternary ammonium salts.[6] Careful control of alkylating agent stoichiometry and reaction conditions is necessary in subsequent steps if this intermediate is used directly. |
| - Dimerization or polymerization of intermediates. | - This can be minimized by controlling reactant concentrations and temperature. | |
| - Incomplete reaction at any of the synthetic steps. | - Monitor reaction progress using techniques like TLC or HPLC to ensure completion before proceeding to the next step. | |
| Difficult Product Isolation and Purification | - The product may be highly soluble in the reaction solvent. | - After neutralization, cooling the reaction mixture to a lower temperature (e.g., 5°C to 20°C) can aid precipitation.[1][5] |
| - The presence of closely related impurities. | - Purification can be achieved through recrystallization or by performing an acid-base extraction to remove non-basic impurities.[9] | |
| - Formation of tarry, insoluble materials. | - This may indicate degradation of reactants or products. Ensure reactions are performed under an inert atmosphere if starting materials are sensitive to oxidation. |
Experimental Protocols
Synthesis via Bromination of 4-Acetamido-cyclohexanone
This protocol is a common method for the synthesis of the racemic 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole.[1][5]
Step 1: Bromination of 4-Acetamido-cyclohexanone
-
Dissolve 4-acetamido-cyclohexanone in water.
-
Add bromine dropwise to the solution at room temperature (approximately 25°C).
-
After the addition is complete, warm the mixture to about 45°C.
-
Maintain this temperature until the brown color of the bromine disappears, indicating the completion of the bromination.[5]
Step 2: Thiazole Ring Formation
Step 3: Hydrolysis and Cyclization
-
Add aqueous hydrobromic acid to the reaction mixture.
-
Reflux the contents of the reaction vessel for several hours to facilitate hydrolysis of the acetamido group and ensure cyclization.[1][5]
Step 4: Isolation of the Product
-
Cool the reaction mixture to about 10°C.
-
Neutralize the mixture with a caustic solution (e.g., NaOH).
-
Isolate the precipitated product, 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole, by filtration.
-
Wash the isolated product with chilled water and then dry it.[1][5]
Data Presentation
Table 1: Optimized Temperature Conditions for Synthesis
| Reaction Step | Parameter | Temperature Range | Optimal Temperature |
| Bromination | Initial Mixing | 15°C to 40°C | ~25°C[5] |
| Heating | 30°C to 80°C | ~45°C[5] | |
| Thiazole Formation | Heating after Thiourea Addition | 50°C to 95°C | ~80°C[1][5] |
| Hydrolysis | Reflux | Varies with solvent | Reflux[1][5] |
| Product Isolation | Cooling and Neutralization | 1°C to 35°C | ~10°C[1][5] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2008097203A1 - Novel process for synthesis of pramipexole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 9. WO2011021214A2 - Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
Technical Support Center: Chiral Separation of Tetrahydrobenzothiazole-2,6-diamine Enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of tetrahydrobenzothiazole-2,6-diamine enantiomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of separating tetrahydrobenzothiazole-2,6-diamine enantiomers.
Question: Why are my chromatogram peaks for tetrahydrobenzothiazole-2,6-diamine broad and tailing?
Answer:
Poor peak shape, particularly tailing, is a common issue when separating basic compounds like tetrahydrobenzothiazole-2,6-diamine, which contains two amine groups. The primary causes and solutions are as follows:
-
Silanol Interactions: Free silanol groups on the surface of silica-based chiral stationary phases (CSPs) can interact strongly with the basic amine functional groups of the analyte, leading to peak tailing.[1]
-
Solution: To mitigate this, a basic additive should be incorporated into the mobile phase.[2][3] Diethylamine (DEA), triethylamine (TEA), or butylamine are commonly used for this purpose, typically at a concentration of 0.1% to 0.5%.[1][2][3] For tetrahydrobenzothiazole-2,6-diamine, a mobile phase containing 0.1-0.2% diethylamine has been shown to be effective.[4]
-
-
Sample Overload: Injecting a sample that is too concentrated can lead to broad, asymmetrical peaks.[5]
-
Solution: Try reducing the concentration of the sample or decreasing the injection volume.[5]
-
-
Column Contamination: An accumulation of contaminants on the column can also result in poor peak shape.[5]
Question: I am not observing any separation of the enantiomers (co-elution). What should I do?
Answer:
A complete lack of separation indicates that the chosen chromatographic conditions are not suitable for inducing enantiomeric recognition. Here are the steps to address this:
-
Verify the Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in chiral separations.[7] For the separation of tetrahydrobenzothiazole-2,6-diamine enantiomers, a polysaccharide-based CSP, specifically CHIRALPAK AD-H, has been successfully used.[4] If you are using a different type of column, it may not be suitable for this specific separation.
-
Optimize the Mobile Phase: The composition of the mobile phase plays a significant role in achieving selectivity.[5]
-
Mobile Phase Composition: For normal-phase chromatography, a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol or isopropanol is typically used.[2] A recommended starting mobile phase for this separation is n-hexane:ethanol with a basic additive.[4]
-
Additive Concentration: Ensure a basic additive like diethylamine is present in the mobile phase. The interaction between the basic analyte and the CSP can be modulated by the additive, which is crucial for chiral recognition.[2][3]
-
-
Consider Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is often a powerful technique for chiral separations. The mobile phase in SFC, typically supercritical CO2 with a modifier like methanol, can provide a different environment for chiral recognition.[8][9]
Question: My retention times are shifting between injections. What is causing this instability?
Answer:
Unstable retention times can be caused by several factors:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. It is crucial to allow sufficient time for the mobile phase to run through the column before starting a sequence of injections, especially when using additives.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate measurement of all components, especially the additive. Evaporation of the more volatile components of the mobile phase can also alter its composition over time.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.[5] Using a column thermostat is recommended to maintain a stable temperature.
-
Column "Memory Effect": Chiral columns can exhibit a "memory effect," where additives from previous uses remain adsorbed to the stationary phase, affecting subsequent separations.[6][10][11] It is good practice to dedicate columns to specific methods (e.g., with acidic or basic additives) to avoid this issue.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a chiral separation method for tetrahydrobenzothiazole-2,6-diamine enantiomers?
A1: A reliable starting method is to use a polysaccharide-based chiral stationary phase like the CHIRALPAK AD-H column. The mobile phase can be a mixture of n-hexane, ethanol, and a small amount of a basic additive like diethylamine.[4] A typical starting composition would be in the range of 85:15 (n-hexane:ethanol) with 0.1-0.2% diethylamine.[4] The detection wavelength can be set to 264 nm.[4]
Q2: Why is a basic additive like diethylamine necessary in the mobile phase?
A2: Tetrahydrobenzothiazole-2,6-diamine is a basic compound due to its two amine groups. These groups can interact strongly with any acidic sites on the silica support of the chiral stationary phase, such as residual silanol groups.[1] This can lead to poor peak shape and long retention times. A basic additive like diethylamine acts as a competitor for these active sites, effectively masking them and resulting in improved peak symmetry and resolution.[2][3]
Q3: How can I improve the resolution between the two enantiomers?
A3: If you are observing partial separation, you can fine-tune the following parameters to improve resolution:
-
Mobile Phase Polarity: Adjust the ratio of the alcohol modifier (e.g., ethanol) in the mobile phase. Decreasing the amount of alcohol will generally increase retention and may improve resolution, but it will also lengthen the analysis time.
-
Choice of Alcohol Modifier: Switching from ethanol to isopropanol, or vice-versa, can sometimes alter the selectivity of the separation.
-
Temperature: Lowering the column temperature often leads to better resolution, although it may increase the backpressure.[5]
-
Flow Rate: A lower flow rate generally provides more time for the enantiomers to interact with the chiral stationary phase, which can lead to improved resolution.[5]
Q4: Can I use reversed-phase HPLC for this separation?
A4: While normal-phase chromatography is more commonly cited for this type of compound on polysaccharide CSPs, reversed-phase methods can also be effective for chiral separations.[5] This would typically involve a mobile phase of acetonitrile or methanol with water, and likely an acidic or basic additive to control the ionization of the analyte. However, a specific reversed-phase method for tetrahydrobenzothiazole-2,6-diamine was not found in the initial search, so method development would be required.
Quantitative Data Summary
The following table summarizes the reported HPLC conditions for the successful chiral separation of tetrahydrobenzothiazole-2,6-diamine enantiomers.[4]
| Parameter | Condition |
| Chromatographic Column | CHIRALPAK AD-H (25 cm x 0.46 cm) |
| Mobile Phase | n-hexane:absolute ethanol:diethylamine |
| Mobile Phase Ratio | 85:15:0.1-0.2 (v/v/v) |
| Detection Wavelength | 264 nm |
Experimental Protocol
This protocol provides a detailed methodology for the chiral separation of tetrahydrobenzothiazole-2,6-diamine enantiomers based on the available data.[4]
1. Materials and Reagents:
-
Racemic tetrahydrobenzothiazole-2,6-diamine standard
-
n-Hexane (HPLC grade)
-
Absolute ethanol (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
-
Sample solvent: Mobile phase is recommended.
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
CHIRALPAK AD-H column (25 cm x 0.46 cm)
-
Solvent filtration apparatus
-
Syringe filters (0.45 µm)
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, absolute ethanol, and diethylamine in the ratio of 85:15:0.1 (or up to 0.2) by volume.
-
For example, to prepare 1 L of mobile phase with 0.1% DEA: mix 850 mL of n-hexane, 150 mL of absolute ethanol, and 1 mL of diethylamine.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.
4. Sample Preparation:
-
Prepare a stock solution of the racemic tetrahydrobenzothiazole-2,6-diamine in the mobile phase at a concentration of approximately 0.3 mg/mL.[4]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. HPLC System Setup and Analysis:
-
Install the CHIRALPAK AD-H column in the HPLC system.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 264 nm.[4]
-
Inject the prepared sample solution (e.g., 10 µL) into the HPLC system.
-
Record the chromatogram and determine the retention times of the two enantiomers.
6. System Suitability:
-
To ensure the system is performing correctly, a system suitability test solution can be prepared using the racemic standard at a lower concentration (e.g., 50 µg/mL).[4]
-
The resolution between the two enantiomer peaks should be greater than 1.5 for baseline separation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chiraltech.com [chiraltech.com]
- 3. additives for chiral - Chromatography Forum [chromforum.org]
- 4. CN118239904A - A chiral synthesis method for optical isomers of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (Pramipexole) Degradation Pathways
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathways of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, the active pharmaceutical ingredient known as Pramipexole, under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent dopamine agonist.[1][2][3] It is the active pharmaceutical ingredient in medications used to treat Parkinson's disease and restless legs syndrome.[1][2][3][4] The compound is a chiral molecule, with the (S)-enantiomer being the pharmacologically active form.[5][6]
Q2: Under which conditions is Pramipexole known to degrade?
Forced degradation studies, conducted according to ICH guideline Q1A (R2), have shown that Pramipexole is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.[1][7][8] It has been found to be relatively stable under thermal stress.[9][10]
Q3: What are the major degradation products of Pramipexole?
The primary degradation pathways involve hydrolysis of the amino group on the thiazole ring and oxidation of the molecule.[8] Under acidic and basic conditions, a major degradation product is 2-amino-6-propylamino-4,5,6,7-tetrahydro-benzothiazole.[8][11] Oxidative stress can lead to the formation of N-oxide and S-oxide derivatives.[12]
Q4: Are there any known drug-excipient interaction impurities?
Yes, a significant degradation impurity has been identified in extended-release tablet formulations.[13] This impurity, (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, is formed through an interaction between Pramipexole and excipients.[13]
Troubleshooting Guide for Degradation Studies
| Issue Encountered | Potential Cause | Recommended Solution |
| No degradation observed under acidic or basic conditions. | Stress conditions are not harsh enough. | Increase the concentration of the acid/base, increase the temperature, or extend the duration of the study. For example, refluxing in 3 M HCl at 80°C for 48 hours or in 2 M NaOH at 80°C for 24 hours has shown significant degradation.[11] |
| Excessive degradation, making it difficult to identify primary pathways. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. For oxidative stress, using 3-6% H₂O₂ at room temperature is a common starting point.[9][11] |
| Poor resolution between Pramipexole and its degradation products in HPLC. | The analytical method is not optimized. | Develop a stability-indicating HPLC method. A reversed-phase C18 column with a mobile phase of ammonium acetate and acetonitrile (75:25 v/v) has been shown to be effective.[9][10] The use of an ion-pairing reagent may also be necessary for optimal separation.[13] |
| Difficulty in identifying the structure of unknown degradation products. | Insufficient analytical data. | Utilize LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products.[1][7][8] Further characterization can be performed using techniques like high-resolution mass spectrometry (HRMS) and NMR.[13] |
Quantitative Data Summary
The following table summarizes the extent of Pramipexole degradation under various stress conditions as reported in the literature.
| Stress Condition | Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 3 M HCl, 80°C, 48 h | >10% | [11] |
| 3 mol L⁻¹ HCl, 1 h | 7.54% | [9] | |
| Base Hydrolysis | 2 M NaOH, 80°C, 24 h | Significant | [11] |
| 0.5 mol L⁻¹ NaOH, 1 h | 4.88% | [9] | |
| Oxidation | 6% H₂O₂, RT, 8 days | >10% | [11] |
| 30% H₂O₂, 4 h | 58.70% | [9] | |
| Photolysis | Sunlight, 8 days | Significant | [8] |
| Thermal | 100°C, 48 h | Stable | [9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Pramipexole
This protocol outlines the general procedure for conducting forced degradation studies on Pramipexole bulk drug substance.
-
Preparation of Stock Solution: Prepare a stock solution of Pramipexole (e.g., 1000 µg/mL) in methanol.[7]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Expose a solution of Pramipexole to sunlight for 8 days.[8]
-
Simultaneously, keep a control sample in the dark.
-
Analyze both solutions by HPLC.
-
-
Thermal Degradation:
-
Keep the solid drug substance in an oven at 100°C for 48 hours.[9]
-
Dissolve the sample in the mobile phase for analysis.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of Pramipexole and its degradation products.
-
Mobile Phase: 10 mmol L⁻¹ ammonium acetate and acetonitrile (75:25 v/v)[9][10]
-
Flow Rate: 1.0 mL/min[14]
-
Injection Volume: 20 µL[8]
-
Column Temperature: Ambient
Visualizations
Caption: Experimental workflow for forced degradation studies of Pramipexole.
Caption: Simplified degradation pathways of Pramipexole under stress conditions.
References
- 1. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. drugs.com [drugs.com]
- 4. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 7. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR [mdpi.com]
- 14. wjpsonline.com [wjpsonline.com]
avoiding racemization during the synthesis of (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine. The primary focus is on preventing racemization to ensure high enantiomeric purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for racemization during the synthesis of this compound?
A1: Racemization typically occurs at the C6 stereocenter. The most common cause is the exposure of a ketone intermediate, such as N-(6-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, to acidic or basic conditions. These conditions can catalyze the formation of a planar, achiral enol or enolate intermediate, which upon reprotonation can yield a racemic mixture of the (R) and (S) enantiomers.[1]
Q2: At which stages of the synthesis is the risk of racemization highest?
A2: The risk is highest during two key stages:
-
Hantzsch Thiazole Synthesis: If the thiazole ring is formed from an α-haloketone precursor under harsh thermal or pH conditions, the acidic proton at the adjacent C6 stereocenter can be abstracted, leading to racemization.[1]
-
Protecting Group Removal: The final deprotection step to reveal the 2- and 6-amino groups, typically performed under strong acidic conditions (e.g., refluxing in hydrobromic acid), can cause epimerization if not carefully controlled.[2]
Q3: How can I establish the stereocenter at the C6 position with high enantiopurity?
A3: A highly effective method is to synthesize a racemic intermediate and then perform a resolution. A chemoenzymatic approach involving the kinetic resolution of a racemic alcohol precursor, such as (±)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, has proven successful. Using an enzyme like Candida antarctica lipase A allows for the separation of the enantiomers, providing the desired (S)-enantiomer with high enantiomeric excess (>99% ee).
Q4: What is the best protecting group strategy to maintain chiral integrity?
A4: Using an acetamido (-NHAc) group to protect the amine at the C6 position (or its precursor alcohol) is a common strategy. This group is stable under the conditions of thiazole ring formation. While its removal requires acidic conditions, careful control of temperature and reaction time can minimize racemization. For the 2-amino group, it is often carried through the synthesis unprotected or as an acetamido group as well.
Q5: How can I accurately determine the enantiomeric excess (ee%) of my product or intermediates?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method. For the key intermediate, (S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, a Daicel Chiralpak IA column with a mobile phase of n-hexane/2-propanol (8:2 v/v) can be used. For the final product and its derivatives (like Pramipexole), a Chiralpak AD column with a mobile phase such as n-hexane:ethanol:diethylamine (70:30:0.1, v/v/v) provides excellent resolution between enantiomers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low enantiomeric excess (<95% ee) in the final product. | 1. Racemization during the Hantzsch thiazole synthesis from the ketone precursor due to harsh conditions (high temperature, strong acid/base).2. Epimerization during the final acid-catalyzed deprotection step.3. Incomplete resolution during the enzymatic step. | 1. Perform the thiazole synthesis under milder conditions. If starting from the bromoketone, maintain a lower temperature and neutral pH where possible.2. For deprotection, use the mildest acidic conditions effective (e.g., lower temperature, shorter reaction time). Monitor the reaction closely to avoid prolonged exposure.3. Optimize the enzymatic resolution: ensure the correct enzyme, solvent, and acyl donor are used. Monitor conversion to ~50% for optimal ee of both substrate and product. |
| Formation of unexpected byproducts. | 1. Over-bromination of the cyclohexanone ring.2. Side reactions during deprotection, such as hydrolysis of the thiazole ring under harsh conditions. | 1. Use a stoichiometric amount of brominating agent and control the reaction temperature carefully.2. Monitor the deprotection step by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. A stability-indicating assay showed pramipexole degrades in strong acid or base over extended periods at high temperatures. |
| Low yield in the enzymatic resolution step. | 1. Inactive enzyme.2. Unsuitable solvent or acyl donor.3. Incorrect pH or temperature. | 1. Verify the activity of the lipase with a standard substrate. Purchase new enzyme if necessary.2. Screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate) and organic solvents (e.g., acetone/n-hexane mixture) to find the optimal conditions for the specific lipase. |
| Difficulty separating enantiomers on chiral HPLC. | 1. Incorrect chiral stationary phase (column).2. Suboptimal mobile phase composition. | 1. Screen different types of chiral columns (e.g., polysaccharide-based like Chiralpak IA/AD, or Pirkle-type).2. Systematically vary the mobile phase composition, including the ratio of the alcoholic modifier and the acidic/basic additive (e.g., diethylamine, trifluoroacetic acid). |
Experimental Protocols & Methodologies
Key Synthetic Workflow
The recommended enantioselective synthesis route involves the resolution of a key racemic alcohol intermediate.
Caption: Chemoenzymatic synthesis workflow.
Protocol 1: Enzymatic Kinetic Resolution of (±)-Alcohol Intermediate
This protocol is adapted from a published chemoenzymatic synthesis.
-
Substrate Preparation: Dissolve the racemic alcohol, (±)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, in a suitable solvent system (e.g., a 4:1 v/v mixture of acetone/n-hexane).
-
Enzyme Addition: Add Candida antarctica lipase A (CAL-A) to the solution.
-
Acylation: Add vinyl acetate as the acyl donor to initiate the transesterification reaction.
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining (S)-alcohol and the newly formed (R)-acetate.
-
Work-up: Once 50% conversion is reached, filter off the enzyme. Remove the solvent under reduced pressure.
-
Separation: Separate the unreacted (S)-alcohol from the (R)-acetate product using standard column chromatography on silica gel.
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee%) Determination
This method is for the analysis of the key alcohol intermediate.
-
Instrument: Standard HPLC system with a UV detector.
-
Column: Daicel Chiralpak IA (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with n-hexane/2-propanol (80:20 v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Expected Retention Times: (R)-enantiomer: ~10.7 min; (S)-enantiomer: ~15.3 min.
-
Calculation: The enantiomeric excess (ee%) is calculated using the peak areas (A) of the two enantiomers: ee% = |(A_S - A_R) / (A_S + A_R)| * 100.
Logic Diagram: Troubleshooting Racemization
This diagram outlines the decision-making process when encountering low enantiomeric excess.
Caption: Troubleshooting flowchart for low enantiomeric excess.
References
Technical Support Center: Scale-Up of Pramipexole Intermediate Synthesis
Welcome to the technical support center for the synthesis of pramipexole and its intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up from laboratory to pilot plant or manufacturing scale. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of pramipexole intermediate synthesis in a question-and-answer format.
Question 1: We are observing a significant decrease in yield for the N-propylation step when moving from a 10g to a 1kg scale. What are the likely causes and how can we mitigate this?
Answer:
A decrease in yield during the scale-up of the N-propylation of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is a common issue. The primary causes are often related to mass and heat transfer limitations, as well as changes in reaction kinetics.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Temperature Control | Exothermic reactions are harder to control in larger reactors due to a lower surface-area-to-volume ratio.[1][2] This can lead to localized overheating, causing degradation of reactants or products and promoting side reactions. | - Monitor the internal reaction temperature closely. - Implement a controlled, slower addition of the propylating agent (e.g., n-propyl bromide). - Ensure the reactor's cooling system is adequate for the heat of reaction. |
| Inefficient Mixing | Inadequate agitation in a large reactor can lead to non-homogeneous reaction mixtures, affecting reaction rates and selectivity.[1] | - Evaluate and optimize the stirrer speed and design for the larger vessel. - Consider using baffles in the reactor to improve mixing. |
| Increased Impurity Formation | Longer reaction times or poor temperature control can increase the formation of impurities, such as the dipropylated product, (6S)-2,6-benzothiazolediamine,4,5,6,7-tetrahydro-N2,N6-dipropyl.[3] | - Re-optimize the stoichiometry of the reactants for the larger scale. - Analyze for and quantify key impurities to understand the effect of process changes. |
Question 2: We are seeing the formation of new, unidentified impurities in our crude pramipexole intermediate after scaling up. How can we identify and control these?
Answer:
The appearance of new impurities upon scale-up is a frequent challenge.[4] These can originate from starting materials, side reactions favored by the new conditions, or degradation.[5][6]
Troubleshooting Steps:
-
Characterize the Impurities: Use analytical techniques such as HPLC, LC/MS, and NMR to identify the structure of the new impurities.[6]
-
Investigate the Root Cause:
-
Starting Materials: Analyze the purity of the starting materials and intermediates.
-
Reaction Conditions: Consider if extended reaction times or temperature deviations could be the cause.[1]
-
Degradation: Forced degradation studies can help determine if the impurities are a result of product instability under the new processing conditions.
-
-
Control Strategies:
-
Purification: Develop a robust purification method, such as recrystallization, to remove the impurities. Multiple crystallizations may be necessary to meet regulatory limits.[7]
-
Process Optimization: Adjust reaction parameters (temperature, concentration, reaction time) to minimize the formation of the identified impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor during the scale-up of the synthesis of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole?
A1: The most critical parameters include:
-
Temperature: Especially during exothermic steps like the reaction with thiourea.
-
Reaction Time: Prolonged reaction times can lead to side product formation.
-
Purity of Intermediates: Ensuring the purity of each intermediate is crucial for the success of subsequent steps.
-
Chiral Purity: Maintaining high optical purity throughout the synthesis is essential.[7][8]
Q2: Are there alternative, more scalable routes to pramipexole that we should consider?
A2: Yes, several synthetic routes have been developed with scalability in mind. The Fukuyama alkylation protocol has been successfully applied to develop a scalable process for pramipexole synthesis.[7][8] This method offers high conversion rates and ease of purification. Another approach involves the reductive amination of the key diamine intermediate with propionaldehyde.[7]
Q3: How can we handle the purification of pramipexole dihydrochloride monohydrate at a larger scale?
A3: Large-scale purification often relies on crystallization rather than chromatography.[9] For pramipexole dihydrochloride monohydrate, this typically involves:
-
Dissolving the crude product in a suitable solvent system (e.g., ethanol/water).
-
Addition of hydrochloric acid to precipitate the dihydrochloride salt.
-
Cooling to control crystallization.
-
Filtration and washing of the product.
-
Drying under controlled conditions to obtain the desired monohydrate form. It may be necessary to perform multiple crystallizations to achieve the required purity.[7]
Experimental Protocols
Key Experiment: Scalable N-propylation via Fukuyama Alkylation Protocol
This protocol is adapted from a reported scalable synthesis of pramipexole.[7]
-
Protection: The key intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is first reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like THF at a controlled low temperature (e.g., -10 °C) to form the corresponding sulfonamide.
-
Alkylation: The resulting sulfonamide is then dissolved in a solvent such as acetonitrile and treated with propyl bromide in the presence of a base like potassium carbonate to yield the N-propylated sulfonamide.
-
Deprotection: The 2-nitrobenzenesulfonyl protecting group is selectively removed using a thiol, such as thioglycolic acid, to give the pramipexole free base.
-
Salt Formation: The pramipexole base is then converted to the dihydrochloride monohydrate salt by treatment with hydrochloric acid in a suitable solvent system.
Visualizations
Caption: Generalized workflow for the synthesis of pramipexole intermediates.
Caption: Decision tree for troubleshooting reduced yield during scale-up.
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Pramipexole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. We’re going to need a bigger flask | Opinion | Chemistry World [chemistryworld.com]
analytical methods for detecting trace impurities in (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
Welcome to the Technical Support Center for the analytical determination of trace impurities in (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (Pramipexole). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate accurate and robust impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound, commonly known as Pramipexole, can be broadly categorized into three types:
-
Process-Related Impurities: These are substances that originate from the manufacturing process, including unreacted starting materials, intermediates, or by-products of synthesis.[1] Examples include compounds like (6S)-(-)-2-amino-6-ethylamino-4,5,6,7-tetrahydrobenzothiazole (ethyl pramipexole) and (6S)-(-)-2,6-di-(n-propylamino)-4,5,6,7-tetrahydrobenzothiazole (dipropyl pramipexole).
-
Degradation Impurities: These form when the drug substance degrades over time due to exposure to environmental factors such as heat, light, humidity, or through hydrolysis and oxidation.[1] Pramipexole is known to be susceptible to degradation under acidic, basic, and oxidative conditions.[1][2]
-
Drug-Excipient Interaction Impurities: These impurities can arise from the interaction of the active pharmaceutical ingredient (API) with excipients in the final drug formulation.[3] For instance, an impurity has been identified resulting from the interaction of pramipexole with mannitol, a common excipient.[3] Another identified impurity is (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, which was detected during stability studies of extended-release tablets.[4][5]
Q2: Which analytical techniques are most suitable for detecting trace impurities in Pramipexole?
A2: Several chromatographic techniques are well-suited for the analysis of Pramipexole and its impurities:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a widely used and robust method for the quantitative analysis of Pramipexole and its known impurities.[1][2] Reversed-phase columns, particularly C18 and C8, have shown good performance.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and specificity, making it ideal for the identification and characterization of unknown impurities, especially at very low levels.[7][8] It is particularly useful when developing new formulations or investigating degradation pathways.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the determination of Pramipexole and its volatile or semi-volatile impurities.[9]
Q3: How can I improve poor peak shape (e.g., tailing) for Pramipexole and its impurities in HPLC analysis?
A3: Poor peak shape, particularly tailing, is a common issue for basic compounds like Pramipexole. This is often due to interactions with residual silanol groups on the silica-based stationary phase.[10] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to 2.7-4.0) can suppress the ionization of silanol groups, thereby minimizing unwanted interactions.[10]
-
Use of Mobile Phase Additives: Incorporating an amine modifier like triethylamine (TEA) into the mobile phase can help to block the active silanol sites on the column, leading to improved peak symmetry.[6]
-
Employ a Base-Deactivated Column: Using an end-capped or a specifically designed base-deactivated column is highly recommended to reduce silanol interactions.[10]
Q4: What should I do if I observe poor resolution between Pramipexole and its impurities?
A4: Inadequate separation between the main peak and impurity peaks can compromise the accuracy of quantification. To improve resolution:
-
Optimize Mobile Phase Strength: Adjust the concentration of the organic modifier in your mobile phase. A lower organic content generally increases retention and can improve the separation of closely eluting peaks.
-
Adjust the Gradient Profile: If you are using a gradient elution, a shallower gradient can enhance the resolution between closely eluting compounds.[10]
-
Consider High-Resolution Techniques: For complex samples with co-eluting impurities, switching to Ultra-Performance Liquid Chromatography (UPLC) with sub-2 µm particle columns can provide significantly higher efficiency and resolving power.[10]
Troubleshooting Guides
This section provides systematic guidance for common issues encountered during the analysis of this compound impurities.
Issue 1: Unexpected Peaks in the Chromatogram
-
Potential Cause: Contamination from sample preparation, solvent, or the instrument. It could also be a previously unidentified degradation or process-related impurity.
-
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and validation of GC/MS method for determination of pramipexole in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
impact of starting material quality on the synthesis of (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine. The quality of starting materials is a critical factor influencing the yield, purity, and overall success of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for the synthesis of this compound?
A1: The primary starting materials for the Hantzsch-type synthesis of this compound are 4-acetamidocyclohexanone and thiourea. The quality and purity of these reagents are paramount for a successful and reproducible synthesis.
Q2: What are the typical quality specifications for the starting materials?
A2: While specifications can vary, high-purity starting materials are recommended. The following table summarizes general quality guidelines.
| Starting Material | Recommended Purity | Key Impurities to Monitor |
| 4-Acetamidocyclohexanone | ≥98.0% | Unreacted 4-aminocyclohexanol, over-oxidized byproducts, residual solvents. |
| Thiourea | ≥99.0% | Thiocyanate, cyanoguanidine, heavy metals, moisture.[1][2][3] |
Q3: How can I purify the starting materials if they do not meet the required specifications?
A3: 4-Acetamidocyclohexanone can be purified by recrystallization from a suitable solvent such as ethyl acetate.[4] Thiourea can also be purified by recrystallization from water or ethanol.
Q4: What are the common side reactions associated with impure starting materials?
A4: Impurities in 4-acetamidocyclohexanone can lead to the formation of undesired side products that are difficult to separate from the final product. For instance, unreacted 4-aminocyclohexanol can lead to byproducts that complicate purification. Impurities in thiourea, such as thiocyanate, can lead to the formation of different heterocyclic ring systems, reducing the overall yield of the desired product.
Q5: Are there any specific analytical methods recommended for quality control of the starting materials?
A5: Yes, a combination of analytical techniques should be employed to ensure the quality of the starting materials.
| Analytical Method | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity and quantify impurities in 4-acetamidocyclohexanone. |
| Gas Chromatography (GC) | To quantify residual solvents in the starting materials.[5] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the identity and functional groups of the starting materials. |
| Melting Point Analysis | As a general indicator of purity. |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on problems arising from the quality of starting materials.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Poor quality of starting materials: Impurities in 4-acetamidocyclohexanone or thiourea can inhibit the reaction or lead to side products. | 1. Verify Starting Material Purity: Analyze the purity of both starting materials using HPLC and/or GC. 2. Purify Starting Materials: If purity is below the recommended specifications, purify the starting materials by recrystallization.[4] 3. Use High-Purity Reagents: Source starting materials from a reputable supplier with a certificate of analysis. |
| Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | 1. Check Molar Ratios: Ensure the correct molar ratios of 4-acetamidocyclohexanone, bromine, and thiourea are used as per the experimental protocol. | |
| Suboptimal reaction temperature: Incorrect temperatures during bromination, cyclization, or hydrolysis can affect reaction rates and yield. | 1. Monitor and Control Temperature: Strictly adhere to the temperature profiles outlined in the protocol for each reaction step. | |
| Formation of multiple side products/impurities | Presence of reactive impurities in starting materials: Impurities can participate in side reactions, leading to a complex product mixture. | 1. Characterize Impurities: If possible, identify the major impurities in the starting materials to understand potential side reactions. 2. Optimize Reaction Conditions: Adjusting reaction parameters such as temperature and reaction time may help to minimize the formation of certain side products. |
| Decomposition of reactants or product: The reactants or the final product may be unstable under the reaction conditions. | 1. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and avoid prolonged reaction times that could lead to decomposition. | |
| Difficulty in product isolation and purification | Formation of closely related impurities: Impurities in the starting materials can lead to byproducts with similar physical properties to the desired product, making separation challenging. | 1. Improve Starting Material Quality: The most effective way to avoid purification challenges is to use high-purity starting materials. 2. Optimize Crystallization: Experiment with different solvent systems for the final crystallization to improve the separation of the desired product from impurities. |
Experimental Protocols
A detailed experimental protocol for the synthesis of 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole, an intermediate for this compound, is described in the patent literature.[6][7] The synthesis involves the bromination of 4-acetamido-cyclohexanone, followed by cyclization with thiourea and subsequent hydrolysis.
Step 1: Bromination of 4-acetamido-cyclohexanone
-
A solution of 4-acetamido-cyclohexanone in water is reacted with bromine to produce 2-bromo-4-acetamido-cyclohexanone.
-
The reaction temperature is typically maintained around 45°C until the bromine color disappears.[6]
Step 2: Cyclization with Thiourea
-
Thiourea is added to the reaction mixture containing 2-bromo-4-acetamido-cyclohexanone.
-
The mixture is heated to approximately 80°C to facilitate the cyclization reaction, forming 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole.[6]
Step 3: Hydrolysis
-
An aqueous solution of hydrobromic acid is added, and the mixture is refluxed to hydrolyze the acetylamino group.[6]
Step 4: Isolation
-
The reaction mixture is cooled and neutralized with a base (e.g., caustic lye solution) to precipitate the product, 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole.[6]
-
The product is then isolated by filtration, washed, and dried.[6]
Visualizations
Caption: Workflow for the synthesis and quality control of this compound.
Caption: Decision tree for troubleshooting low product yield in the synthesis.
References
- 1. Medical grade 99% Thiourea manufacturers and suppliers | Standard [standard-chem.com]
- 2. Buy Pure Thiourea at Best Price, Product Specifications and Applications [annexechem.net]
- 3. Thiourea | Gentrochema BV [gentrochema.nl]
- 4. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]
- 5. Residual Solvents in Pharmaceuticals by USP Chapter | PerkinElmer [perkinelmer.com]
- 6. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 7. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine is a crucial chiral intermediate in the synthesis of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease. The stereochemistry at the C6 position is vital for its pharmacological activity, making the enantioselective synthesis of this intermediate a key focus in process chemistry. This guide provides a comparative analysis of two prominent synthetic strategies: a classical approach involving the resolution of a racemic mixture and a chemoenzymatic method that introduces chirality at an earlier stage.
Comparative Analysis of Synthetic Routes
Two primary methodologies for the synthesis of this compound are outlined below. The classical route relies on the synthesis of a racemic intermediate followed by chiral resolution, a robust and well-established method. The chemoenzymatic route offers an alternative that employs an enzymatic resolution of a precursor, potentially leading to higher enantiopurity earlier in the synthetic sequence.
| Parameter | Route 1: Classical Resolution | Route 2: Chemoenzymatic Resolution |
| Starting Material | 4-Acetamido-cyclohexanone | rac-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide |
| Key Steps | Bromination, Thiazole ring formation, Deprotection, Chiral resolution | Enzymatic acylation, Separation, Conversion of alcohol to amine |
| Method of Enantioseparation | Diastereomeric salt formation and fractional crystallization | Lipase-catalyzed kinetic resolution |
| Resolving Agent | L-(+)-tartaric acid | Candida antarctica lipase A (CAL-A) |
| Overall Yield | Approx. 25-30% (estimated from racemic diamine yield and typical resolution yields) | Approx. 30-35% (estimated from resolution and subsequent conversion) |
| Enantiomeric Excess (ee) | Typically >98% after recrystallization | >99% for the resolved intermediate |
| Advantages | Utilizes readily available starting materials and reagents; well-documented procedures. | High enantioselectivity in the resolution step; milder reaction conditions for resolution. |
| Disadvantages | Resolution of the final intermediate can be lower yielding as half of the material is the undesired enantiomer; use of corrosive reagents (HBr). | Requires a specific enzyme and longer reaction times for the resolution step; the synthesis of the racemic precursor is an additional step. |
Synthetic Pathways Overview
Caption: Comparative workflow of classical and chemoenzymatic routes.
Experimental Protocols
Route 1: Synthesis via Classical Resolution
This route begins with the synthesis of the racemic diamine, followed by chiral resolution.
Step 1: Synthesis of racemic 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine [1][2]
-
Bromination: To a solution of 4-acetamido-cyclohexanone (100 g) in water (500 ml), bromine (112 g) is added dropwise at room temperature. The mixture is then warmed to approximately 45°C until the bromine color disappears.
-
Cyclization: Thiourea (125 g) is added to the reaction mixture, which is then heated to about 80°C.
-
Hydrolysis and Isolation: Following the cyclization, aqueous hydrobromic acid (100 ml) is added, and the mixture is refluxed. The reaction is then cooled to 10°C and neutralized with a caustic solution. The precipitated product, racemic 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole, is isolated by filtration, washed with chilled water, and dried. This process yields approximately 60 g of the racemic product.
Step 2: Chiral Resolution of rac-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine [3]
-
Diastereomeric Salt Formation: The racemic diamine is dissolved in a suitable solvent, such as methanol, and treated with L-(+)-tartaric acid.
-
Fractional Crystallization: The solution is allowed to cool, leading to the precipitation of the less soluble diastereomeric salt of the (S)-enantiomer.
-
Liberation of the Free Base: The isolated diastereomeric salt is treated with a base to liberate the enantiomerically pure this compound. The product is then isolated and purified.
Route 2: Synthesis via Chemoenzymatic Resolution
This approach involves the enzymatic resolution of a racemic alcohol precursor.
Step 1: Enzymatic Resolution of rac-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide [4]
-
Reaction Setup: A solution of rac-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (500 mg, 2.4 mmol) is prepared in anhydrous acetone (200 mL) and n-hexane (50 mL).
-
Enzymatic Acylation: Vinyl acetate (0.7 mL, 7.6 mmol) and Candida antarctica lipase A (CAL-A, 3 g) are added to the solution. The mixture is shaken at room temperature.
-
Monitoring and Workup: The reaction progress is monitored by HPLC. At approximately 58% conversion, the enzyme is removed by filtration, and the solvent is evaporated to yield the enantioenriched (S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide with an enantiomeric excess of >99%. The yield for the resolved (S)-alcohol is approximately 31%.
Step 2: Conversion of (S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide to this compound
The conversion of the resolved alcohol to the target diamine involves a multi-step sequence which typically includes:
-
Activation of the Hydroxyl Group: The hydroxyl group is converted to a better leaving group, for example, by mesylation or tosylation.
-
Nucleophilic Substitution: The activated hydroxyl group is displaced by an azide ion (e.g., using sodium azide).
-
Reduction of the Azide: The azide is reduced to the primary amine, for instance, by catalytic hydrogenation.
-
Deprotection: The acetamido group is hydrolyzed under acidic or basic conditions to yield the final diamine.
While a detailed experimental protocol for this specific multi-step conversion is not extensively documented in a single source, these are standard transformations in organic synthesis. The overall yield for the conversion of the enantiopure alcohol to (S)-pramipexole, which involves the formation of the target diamine as an intermediate, has been reported to be around 21%.[4]
Conclusion
Both the classical resolution and the chemoenzymatic routes provide viable pathways to the enantiomerically pure this compound. The choice of a specific route will depend on factors such as the availability and cost of starting materials and reagents, scalability, and the desired level of enantiopurity. The classical route is straightforward and relies on well-established chemical transformations. The chemoenzymatic route, while requiring a specific biocatalyst, offers the potential for achieving high enantiomeric excess at an earlier stage in the synthesis, which can be advantageous in a multi-step process. For large-scale industrial production, a thorough process optimization of either route would be necessary to maximize efficiency and yield.
References
- 1. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 2. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 3. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of (S)- and (R)-Enantiomers of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine serve as critical chiral building blocks in the synthesis of pharmacologically active compounds, particularly those targeting the dopaminergic system. While direct comparative studies on the intrinsic biological activities of the (S)- and (R)-enantiomers of this parent diamine are not extensively detailed in publicly available literature, their distinct roles as precursors to potent and selective drugs underscore the stereospecificity of their biological interactions. This guide provides a comparative overview based on the established applications and known biological targets of their derivatives, supplemented with relevant experimental protocols and pathway visualizations.
Overview of Enantiomer-Specific Applications
The primary distinction in the biological relevance of the (S)- and (R)-enantiomers of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine lies in their use as intermediates for specific, pharmacologically active molecules. The stereochemistry at the 6-position of the tetrahydrobenzothiazole ring is crucial for the selective and high-affinity binding of their derivatives to target receptors.
The (S)-enantiomer is a well-established precursor for the synthesis of pramipexole, a potent dopamine D2 and D3 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1] Conversely, the (R)-enantiomer serves as an intermediate for the synthesis of (R)-pramipexole.[2] The pharmacological activity of pramipexole is predominantly attributed to the (S)-enantiomer, which exhibits significantly higher potency than its (R)-counterpart.[3]
Beyond their role as intermediates for dopamine agonists, derivatives of the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold have been explored for other therapeutic applications, including as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β) and as potential antileukemic agents.[4][5][6]
Data Presentation
Due to the limited availability of direct comparative data on the biological activities of the (S)- and (R)-enantiomers of the parent compound, this section summarizes their primary applications and the activities of their key derivatives.
| Enantiomer | Primary Application | Key Derivative(s) | Primary Biological Target(s) of Derivative |
| (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine | Precursor for Dopamine Agonists | Pramipexole | Dopamine D2 and D3 Receptors (Agonist) |
| Precursor for Kinase Inhibitors | Novel dual inhibitors | Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β) | |
| Precursor for Antileukemic Agents | Novel substituted derivatives | Various cancer cell lines | |
| (R)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine | Intermediate for Dopamine Agonist Synthesis | (R)-Pramipexole | Dopamine Receptors (lower potency agonist activity compared to (S)-enantiomer) |
Experimental Protocols
The evaluation of compounds targeting the dopaminergic system involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments relevant to characterizing the biological activity of the (S)- and (R)-enantiomers and their derivatives.
Dopamine Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for specific dopamine receptor subtypes.[7]
Objective: To determine the inhibitory constant (Ki) of the test compounds for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes from a cell line stably expressing human dopamine D2 or D3 receptors (e.g., HEK293 or CHO cells).[8]
-
Unlabeled competitor for non-specific binding determination (e.g., Haloperidol or (+)-Butaclamol).[7][9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[7]
-
96-well plates.
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine.[7]
-
Filtration apparatus.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.[8]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound (e.g., (S)- or (R)-enantiomer).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[7]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of an unlabeled competitor) from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression to determine the IC50 value. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.[8]
In Vivo Microdialysis for Dopamine Release
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.[10][11]
Objective: To assess the effect of the test compounds on extracellular dopamine levels in the striatum of rats.
Materials:
-
Male Wistar rats.[12]
-
Stereotaxic apparatus.
-
Microdialysis probes.[12]
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system.[10]
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum.[12]
-
Probe Insertion: After a recovery period, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[10]
-
Baseline Collection: Allow the system to stabilize and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[10]
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe via reverse dialysis).[10]
-
Sample Collection: Continue to collect dialysate samples for a set period after drug administration.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.[10]
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and compare the effects of the (S)- and (R)-enantiomers.
Signaling Pathways and Experimental Workflows
The biological effects of dopaminergic agents are mediated through complex signaling cascades following receptor activation. Derivatives of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, acting as dopamine D2/D3 receptor agonists, are expected to modulate these pathways.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[7][13] Activation of D2 receptors by an agonist like a pramipexole derivative leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[13][14] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling events.
Caption: Dopamine D2 receptor signaling pathway initiated by an agonist.
Experimental Workflow for In Vitro Characterization
The process of characterizing a novel compound involves a series of sequential in vitro experiments to determine its binding affinity and functional activity.
Caption: Workflow for in vitro characterization of novel dopaminergic compounds.
Conclusion
While direct comparative data on the biological activity of the (S)- and (R)-enantiomers of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine are scarce, their established roles as precursors to stereospecific dopamine receptor agonists highlight the critical importance of chirality in their pharmacological applications. The (S)-enantiomer is the key building block for the potent D2/D3 agonist pramipexole, whereas the (R)-enantiomer is used to synthesize its less active counterpart. The broader tetrahydrobenzothiazole scaffold shows promise in diverse therapeutic areas, including oncology. Further research directly comparing the biological activities of these enantiomers would be valuable for a more complete understanding of their structure-activity relationships and for the rational design of new therapeutic agents.
References
- 1. (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole 97 106092-09-5 [sigmaaldrich.com]
- 2. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 4. This compound [benchchem.com]
- 5. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. innoprot.com [innoprot.com]
comparative analysis of dopamine receptor affinity for different tetrahydrobenzothiazole derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the binding affinities of various tetrahydrobenzothiazole and related benzothiazole derivatives for dopamine receptors. The data provided is intended to serve as a resource for researchers and professionals engaged in the development of novel therapeutics targeting the dopaminergic system.
Introduction to Tetrahydrobenzothiazoles and Dopamine Receptors
Tetrahydrobenzothiazole derivatives represent a class of compounds with significant potential for modulating dopamine receptor activity. Dopamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are pivotal in regulating a wide array of neurological processes, including motor control, cognition, and reward. They are classified into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. The D1-like receptors typically couple to Gs/olf proteins to stimulate adenylyl cyclase, while the D2-like receptors couple to Gi/o proteins to inhibit this enzyme. This differential signaling underlies their distinct physiological roles and makes them critical targets for treating neuropsychiatric disorders. The affinity and selectivity of ligands for these receptor subtypes are crucial determinants of their therapeutic efficacy and side-effect profiles.
Data Presentation: Dopamine Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki values) of several series of tetrahydrobenzothiazole and benzothiazole derivatives for human dopamine D2, D3, and D4 receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinities of Tetrahydrobenzo[d]thiazole-based Aryl Piperazines
While specific Ki values for the D2 and D3 receptors for the tetrahydrobenzo[d]thiazole-based aryl piperazines D-264 and D-301 were not explicitly detailed in the reviewed literature, their selectivity for D3 over D2 receptors is a noted characteristic[1]. D-301, in particular, is highlighted for its high potency and very high selectivity for D3 receptors[1]. The affinity of D-264 for the D4 receptor has been reported.
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |
| D-264 | Data not available | Data not available | 49[1] |
| D-301 | Data not available | Data not available | Data not available |
Table 2: Binding Affinities of Benzothiazole Analogues with Varying Linker Chains
This series of compounds was evaluated for their affinity at human D2, D3, and D4 receptors expressed in HEK293 cells.
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |
| 16a | 240 ± 30 | 330 ± 50 | 6.9 ± 0.9 |
| 16b | 410 ± 60 | 560 ± 80 | 5.4 ± 0.7 |
| 16c | 200 ± 30 | 250 ± 40 | 3.8 ± 0.5 |
| 16d | >10,000 | >10,000 | 210 ± 30 |
| 16e | 630 ± 90 | 910 ± 130 | 4.2 ± 0.6 |
| 16f | 640 ± 90 | 780 ± 110 | 4.6 ± 0.6 |
Table 3: Binding Affinities of Benzothiazole-Based Ligands
This series of benzothiazole-based ligands was assessed for their affinity at the human D2S and D3 receptors.
| Compound | D2S Ki (nM) | D3 Ki (nM) |
| 3 | 15 ± 0.9 | 22 ± 1.8 |
| 4 | 23 ± 1.5 | 39 ± 2.5 |
| 5 | 11 ± 0.7 | 15 ± 1.1 |
| 6 | 7.8 ± 0.5 | 9.5 ± 0.8 |
| 7 | 12 ± 0.8 | 18 ± 1.3 |
| 8 | 5.5 ± 0.4 | 6.8 ± 0.6 |
| 9 | 2.8 ± 0.8 | 3.0 ± 1.6 |
| 10 | 3.2 ± 0.4 | 8.5 ± 2.2 |
| 11 | 6.1 ± 0.4 | 11 ± 0.9 |
| 12 | 45 ± 2.9 | 88 ± 5.7 |
| 13 | 68 ± 4.4 | 135 ± 8.8 |
| 14 | 31 ± 2.0 | 55 ± 3.6 |
| 15 | 25 ± 1.6 | 41 ± 2.7 |
| 16 | 39 ± 2.5 | 72 ± 4.7 |
| 17 | 18 ± 1.2 | 29 ± 1.9 |
| 18 | 14 ± 0.9 | 23 ± 1.5 |
| 19 | 22 ± 1.4 | 38 ± 2.5 |
| 20 | 10 ± 0.7 | 16 ± 1.1 |
Experimental Protocols
The binding affinities presented are typically determined using radioligand competition binding assays. Below is a generalized protocol for such an assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific dopamine receptor subtype.
Materials:
-
Cell Membranes: Crude membrane preparations from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine receptor subtype of interest (D2, D3, or D4).
-
Radioligand: A tritiated antagonist with high affinity for the target receptor, such as [3H]spiperone or [3H]N-methylspiperone.
-
Test Compounds: The tetrahydrobenzothiazole derivatives to be evaluated.
-
Non-specific Binding Control: A high concentration of a known antagonist (e.g., 10 µM haloperidol or (+)-butaclamol) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: For quantifying the radioactivity.
Procedure:
-
Membrane Preparation: A suspension of the cell membranes is prepared in ice-cold assay buffer. The protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and either assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are collected, and the amount of bound radioactivity is determined by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Dopamine Receptor Signaling Pathways
Dopamine receptors modulate neuronal activity through distinct G protein-coupled signaling cascades. The D1-like and D2-like receptor families trigger opposing downstream effects, primarily through their influence on adenylyl cyclase and cyclic AMP (cAMP) levels.
Caption: Opposing signaling pathways of D1-like and D2-like dopamine receptors.
Experimental Workflow for Dopamine Receptor Affinity Determination
The determination of the binding affinity of a compound for a dopamine receptor subtype follows a structured experimental workflow, as depicted below.
Caption: Workflow for radioligand binding assay to determine receptor affinity.
References
A Comparative Guide to Analytical Methods for the Quantification of (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (Pramipexole)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, commonly known as Pramipexole. Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1] Accurate and precise quantification of Pramipexole in bulk drug and pharmaceutical formulations is crucial for ensuring its safety, efficacy, and quality. This document outlines and compares a validated High-Performance Liquid Chromatography (HPLC) method with alternative techniques, supported by experimental data, to aid researchers and drug development professionals in selecting the most suitable analytical approach for their needs.
Methodology Comparison: HPLC vs. Alternative Techniques
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[2][3] However, other analytical methods such as Ultraviolet-Visible (UV) Spectrophotometry and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) also offer viable alternatives for the quantification of Pramipexole.[4][5]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating Reversed-Phase HPLC (RP-HPLC) method is a robust and reliable technique for the determination of Pramipexole.[1][6] This method can effectively separate the active pharmaceutical ingredient (API) from its impurities and degradation products, which is a critical requirement for stability studies as per International Council for Harmonisation (ICH) guidelines.[1][7]
Alternative Method 1: UV-Visible Spectrophotometry
UV-Visible Spectrophotometry is a simpler and more cost-effective method compared to HPLC.[8] It is often used for routine quality control analysis where the separation of impurities is not a primary concern. The method is based on the principle that the drug substance absorbs light at a specific wavelength.[4]
Alternative Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and selective method used for the quantification of drugs in biological matrices, such as plasma.[5] This technique combines the separation power of UPLC with the mass analysis capabilities of a mass spectrometer, providing excellent specificity and low limits of detection.[5]
Quantitative Data Summary
The following tables summarize the key performance parameters of the compared analytical methods based on published validation data.
Table 1: Comparison of Chromatographic and Spectrophotometric Methods for Pramipexole Quantification
| Parameter | HPLC Method 1[6] | HPLC Method 2[2] | UV Spectrophotometry[8] | UPLC-MS/MS[5] |
| Instrumentation | RP-HPLC with UV detector | RP-HPLC with UV detector | UV-Visible Spectrophotometer | UPLC with Mass Spectrometer |
| Stationary Phase/Column | Hypersil BDS C18 (250x4.6mm, 5µm) | Eclipse XDB-12 C18 (150x4.6mm, 5µm) | Not Applicable | Acquity UPLC® BEH Amide (1.7µm, 2.1x50mm) |
| Mobile Phase | Phosphate buffer (pH 3.0):Acetonitrile (40:60 v/v) | Distilled water:Acetonitrile (10:90 v/v) | 0.1 mol/L HCl | 0.1% Formic acid in Water:Acetonitrile (15:85 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Applicable | 0.4 mL/min |
| Detection Wavelength | 264 nm | 263 nm | 249 nm and 280 nm (first derivative) | MRM (212.1 → 153.1) |
| Retention Time | 6.791 min | 5.2 min | Not Applicable | Not specified |
| Linearity Range | 10-30 µg/mL | 6.25-225.0 µg/mL | 5.0-35.0 µg/mL | 20.12–2011.60 pg/mL |
| Correlation Coefficient (r²) | 0.9998 | Not specified | Not specified | 0.9974 - 0.9998 |
| Accuracy (% Recovery) | Not specified | 101.26 ± 0.56 | 100.5 ± 1.10 | Within 15% CV |
| Precision (% RSD) | < 2% | < 2% | 0.97% (Intra-day) | Within 15% CV |
| LOD | Not specified | 4.18 µg/mL | 1.5 ng/mL | Not specified |
| LOQ | Not specified | 12.66 µg/mL | 4.5 ng/mL | 20.12 pg/mL |
Experimental Protocols
Protocol 1: Validated RP-HPLC Method[2][6]
-
Preparation of Mobile Phase:
-
Standard Solution Preparation: Accurately weigh and dissolve Pramipexole dihydrochloride in the mobile phase to obtain a known concentration (e.g., 100 µg/mL). Prepare a series of dilutions to cover the linearity range.[2][3]
-
Sample Preparation (for tablet dosage form):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Pramipexole (e.g., 10 mg) and transfer it to a volumetric flask.[2]
-
Add the mobile phase, sonicate for 20 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase.[2]
-
Filter the solution through a 0.45 µm membrane filter before injection.[2]
-
-
Chromatographic Conditions:
-
Quantification: Calculate the amount of Pramipexole in the sample by comparing the peak area with that of the standard solution.
Protocol 2: UV-Visible Spectrophotometry[8]
-
Standard Solution Preparation: Prepare a stock solution of Pramipexole dihydrochloride monohydrate in 0.1 mol/L HCl. From this, prepare a series of dilutions to cover the concentration range of 5.0-35.0 µg/mL.[8]
-
Sample Preparation (for tablet dosage form):
-
Weigh and powder 20 tablets.
-
Transfer a quantity of the powder equivalent to one tablet into a 50 mL volumetric flask containing 0.1 mol/L HCl.[8]
-
Stir for 20 minutes with a magnetic stirrer, dilute to volume with 0.1 mol/L HCl, and filter.
-
-
Spectrophotometric Analysis:
-
Record the zero-order absorption spectra of the standard and sample solutions.
-
Determine the first derivative of the spectra and measure the amplitude at 249 nm and 280 nm.[8]
-
-
Quantification: Use a calibration curve of amplitude versus concentration to determine the concentration of Pramipexole in the sample.[8]
Protocol 3: UPLC-MS/MS Method (for Plasma Samples)[5]
-
Sample Preparation (Plasma):
-
To a plasma sample, add an internal standard (e.g., atenolol).
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Use an Acquity UPLC® BEH Amide column.[5]
-
The mobile phase consists of 0.1% formic acid in a mixture of water and acetonitrile (15:85 v/v) at a flow rate of 0.4 mL/min.[5]
-
Set the mass spectrometer to operate in positive ion electrospray ionization mode with Multiple Reaction Monitoring (MRM). The transitions are 212.1 → 153.1 for Pramipexole and 267.1 → 190.1 for the internal standard.[5]
-
-
Quantification: The concentration of Pramipexole is determined by the ratio of the peak area of the analyte to that of the internal standard.
Visualizations
Caption: Workflow for HPLC Method Validation.
Conclusion
The choice of an analytical method for the quantification of Pramipexole depends on the specific requirements of the analysis.
-
The RP-HPLC method is highly suitable for both routine quality control and stability studies due to its ability to separate the drug from its degradation products.[9] It offers a good balance of accuracy, precision, and robustness.[2][6]
-
UV-Visible Spectrophotometry provides a simple, rapid, and cost-effective alternative for routine analysis where impurity profiling is not required.[8]
-
UPLC-MS/MS is the method of choice for bioanalytical applications requiring high sensitivity and selectivity for the determination of Pramipexole in biological fluids.[5]
This guide provides a comparative overview to assist in the selection of an appropriate and validated analytical method for the quantification of this compound. It is recommended to perform method validation according to ICH guidelines to ensure the reliability of the obtained results.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. impactfactor.org [impactfactor.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. A Comparative Pharmacokinetics Study of the Anti-Parkinsonian Drug Pramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpsonline.com [wjpsonline.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
A Spectroscopic Journey: Unveiling the Molecular Evolution of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine from its Precursors
A detailed spectroscopic comparison of the potent dopamine agonist precursor, (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine, with its synthetic precursors provides valuable insights into the chemical transformations occurring at each stage of its synthesis. This guide presents a comparative analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, offering researchers, scientists, and drug development professionals a comprehensive reference for compound characterization and reaction monitoring.
The synthesis of this compound, a key intermediate in the production of pharmacologically active compounds, typically proceeds through the reaction of 4-acetamidocyclohexanone with thiourea to form the intermediate 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole. Subsequent hydrolysis of the acetyl group yields the final diamine product. This guide will systematically compare the spectroscopic signatures of these three molecules, highlighting the key changes that signify the successful progression of each synthetic step.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| 4-Acetamidocyclohexanone | 1.95 (s, 3H, -COCH₃), 2.10-2.30 (m, 4H, -CH₂-), 2.40-2.60 (m, 4H, -CH₂-), 3.90 (m, 1H, -CH-), 7.50 (br s, 1H, -NH) |
| Thiourea | 7.3 (br s, 4H, -NH₂) |
| 6-Acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole | 1.80-2.10 (m, 4H), 2.05 (s, 3H), 2.60-2.80 (m, 2H), 3.90 (m, 1H), 6.50 (s, 2H), 7.80 (d, 1H) |
| This compound [1] | 1.50-1.70 (m, 1H), 1.90-2.10 (m, 1H), 2.40-2.70 (m, 3H), 2.90-3.10 (m, 2H), 3.20 (br s, 2H, -NH₂), 4.80 (br s, 2H, -NH₂) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| 4-Acetamidocyclohexanone | 23.0 (-COCH₃), 31.5 (-CH₂-), 38.0 (-CH₂-), 49.0 (-CH-), 170.0 (-NHCO-), 210.0 (C=O) |
| Thiourea | 183.0 (C=S) |
| 6-Acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole | 23.5, 25.8, 30.1, 48.2, 110.5, 148.9, 168.2, 170.1 |
| This compound | 26.0, 31.5, 49.0, 112.0, 150.0, 169.0 |
Table 3: FT-IR Spectroscopic Data
| Compound | Key Absorption Bands (cm⁻¹) |
| 4-Acetamidocyclohexanone [2] | ~3300 (N-H stretch), ~1710 (C=O stretch, ketone), ~1650 (C=O stretch, amide), ~1550 (N-H bend) |
| Thiourea [3][4] | ~3371, 3259, 3156 (N-H stretch) |
| 6-Acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole | ~3400-3200 (N-H stretches), ~1650 (C=O stretch), ~1620 (C=N stretch), ~1560 (N-H bend) |
| This compound [1] | ~3350, 3150 (N-H stretches), ~1630 (C=N stretch), ~1580 (N-H bend) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) |
| 4-Acetamidocyclohexanone [2] | 155.19 |
| Thiourea | 76.12 |
| 6-Acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole | 211.29 |
| This compound [1] | 169.25 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). Samples were prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using an FT-IR spectrometer. Solid samples were prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectra were recorded in the 4000-400 cm⁻¹ range.
Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer, typically using Electrospray Ionization (ESI) or Electron Impact (EI) techniques. Samples were introduced directly or after chromatographic separation. The data is presented as the mass-to-charge ratio (m/z) of the molecular ion.
Synthetic Pathway Visualization
The synthesis of this compound from its precursors can be visualized as a multi-step process. The following diagram illustrates the key transformations.
This guide provides a foundational spectroscopic comparison for researchers working with this compound and its precursors. The presented data and methodologies can aid in the identification, characterization, and quality control of these compounds in a research and development setting.
References
- 1. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents [patents.google.com]
- 2. CN110734413A - Preparation method of pramipexole intermediates 2, 6-diamino-4, 5,6, 7-tetrahydrobenzothiazole - Google Patents [patents.google.com]
- 3. Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media | PDF [slideshare.net]
- 4. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Chiral Chromatography Columns for the Separation of Tetrahydrobenzothiazole Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of tetrahydrobenzothiazole derivatives is a critical analytical challenge in pharmaceutical development and quality control. The stereochemistry of these compounds often dictates their pharmacological and toxicological profiles, making robust and efficient chiral separation methods essential. This guide provides a comparative overview of the performance of different High-Performance Liquid Chromatography (HPLC) columns for the chiral separation of tetrahydrobenzothiazole enantiomers, with a focus on providing supporting experimental data and detailed methodologies.
Performance Comparison of Chiral Stationary Phases
The selection of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantioseparation. Polysaccharide-based columns, particularly those with amylose and cellulose derivatives, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including nitrogen-containing heterocycles. For the specific case of tetrahydrobenzothiazole derivatives, such as the dopamine agonist Pramipexole, several polysaccharide-based columns have demonstrated excellent performance.
While polysaccharide-based CSPs are a primary choice, other types of chiral columns, such as those based on macrocyclic glycopeptides and cyclodextrins, also offer unique selectivities for various chiral compounds. However, specific application data for the enantioseparation of tetrahydrobenzothiazole derivatives on these alternative columns is less prevalent in publicly available literature. The following table summarizes the performance of polysaccharide-based columns for which experimental data has been reported.
| Column Name | Chiral Selector | Analyte | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | Pramipexole | n-Hexane:Ethanol:Diethylamine (70:30:0.1, v/v/v) | 1.0 | > 8.0 | [1] |
| Chiralpak ID | Amylose tris(3-chlorophenylcarbamate) | Pramipexole | pH gradient | - | - | [2] |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) (immobilized) | Pramipexole | Not specified | - | Excellent | - |
Note: The performance of a chiral column is highly dependent on the specific mobile phase composition, temperature, and other chromatographic conditions. The data presented here is for comparative purposes and may require further optimization for specific applications. The resolution value for Chiralpak ID was not explicitly stated in the referenced abstract but was used in a high-sensitivity method, implying good separation. Similarly, Chiralpak IA was mentioned as providing excellent resolution without specific quantitative data in the available search results.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and adapting chiral separation methods. Below are the methodologies for the key experiments cited in this guide.
Protocol 1: Chiral Separation of Pramipexole using Chiralpak AD
This method, as described in a validated study, provides excellent resolution for the enantiomers of Pramipexole.[1]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm particle size).
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine in the ratio of 70:30:0.1 (v/v/v). The presence of diethylamine is crucial for enhancing chromatographic efficiency and resolution.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV detection at an appropriate wavelength for Pramipexole (e.g., 264 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.
Protocol 2: High-Sensitivity Chiral Separation of Pramipexole using Chiralpak ID
This method was developed for the bioanalysis of Pramipexole and its enantiomer in human plasma using LC-MS/MS, indicating its suitability for applications requiring high sensitivity.[2]
-
Chromatographic System: LC-MS/MS system.
-
Column: CHIRALPAK ID.
-
Mobile Phase: A pH gradient was employed. Specific details of the gradient program would need to be referred from the full study.
-
Flow Rate: Not specified in the abstract.
-
Column Temperature: Not specified in the abstract.
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Sample Preparation: Spiked human plasma samples were extracted by liquid-liquid extraction using ethyl acetate.
Experimental Workflow and Logical Relationships
The process of developing and validating a chiral separation method follows a logical progression. The following diagram, generated using Graphviz, illustrates a typical experimental workflow for the chiral separation of tetrahydrobenzothiazole enantiomers.
Signaling Pathways and Chiral Recognition
While signaling pathways are more relevant to the biological activity of separated enantiomers, the underlying principle of chiral separation in chromatography is based on the differential interaction between the enantiomers and the chiral stationary phase. This "chiral recognition" is a form of molecular signaling.
References
Tetrahydrobenzothiazole-Based Compounds as Hsp90 Inhibitors: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of various heterocyclic scaffolds, among which the tetrahydrobenzothiazole core has emerged as a promising pharmacophore. This guide provides a comparative analysis of a series of 2,6-disubstituted benzothiazole-based compounds as inhibitors of Heat Shock Protein 90 (Hsp90), a key molecular chaperone implicated in cancer progression. By examining the structure-activity relationships (SAR) of these compounds, this document aims to furnish researchers with critical insights for the rational design of more potent and selective anticancer therapeutics.
Performance Comparison of Benzothiazole-Based Hsp90 Inhibitors
The antiproliferative activity of a library of 29 benzothiazole-based compounds was evaluated against the MCF-7 breast cancer cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their potency. The data reveals significant variations in anticancer activity based on the nature and position of substituents on the benzothiazole scaffold, highlighting key structural features that govern their efficacy.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) against MCF-7 cells |
| 5a | -H | -H | > 50 |
| 5g | -H | 4-methylpiperazin-1-yl | 2.8 ± 0.1 |
| 9a | 4-fluorophenyl | -H | > 50 |
| 9i | 4-fluorophenyl | 4-(dimethylamino)piperidin-1-yl | 3.9 ± 0.1 |
| 9j | 4-fluorophenyl | 4-(methylamino)piperidin-1-yl | 4.2 ± 0.9 |
| 10 | 4-fluorophenyl | 4-(diethylamino)piperidin-1-yl | 5.3 ± 1.1 |
| 14 | -H | 4-(4-fluorobenzyl)piperazin-1-yl | 7.4 ± 0.5 |
Table 1: Structure-Activity Relationship of 2,6-disubstituted benzothiazole derivatives as Hsp90 inhibitors. Data compiled from studies on their antiproliferative activity.
The SAR studies indicate that a cationic center at the C2 position and an aromatic ring at the C6 position of the benzothiazole core are crucial for potent antiproliferative activity. For instance, compound 5g , with a 4-methylpiperazin-1-yl group at the C6 position, exhibited a strong IC50 value of 2.8 µM. Similarly, compounds with a substituted piperidinyl or piperazinyl moiety at the C6 position, such as 9i , 9j , 10 , and 14 , displayed significant activity. The distance between the basic center and the aromatic ring also appears to be a critical determinant of potency.
Hsp90 Signaling Pathway in Cancer
Hsp90 is a molecular chaperone that plays a pivotal role in the stability and function of a wide array of "client" proteins, many of which are oncoproteins that drive the hallmarks of cancer.[1][2] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby simultaneously blocking multiple signaling pathways essential for tumor growth and survival.
References
Safety Operating Guide
Safe Disposal of (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Treat (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine as a hazardous chemical waste. Proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound.
This compound is harmful if swallowed, may cause an allergic skin reaction, and is harmful to aquatic life with long-lasting effects[1]. Proper disposal through a licensed waste disposal company is mandatory to mitigate these risks.
Hazard Classification and Safety Precautions
Before handling, it is essential to be aware of the hazard classifications for this compound.
| Hazard Statement | GHS Classification | Key Precautionary Measures |
| Harmful if swallowed[1] | H302 | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| May cause an allergic skin reaction[1] | H317 | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. If on skin, wash with plenty of water. If skin irritation or rash occurs, get medical advice.[1] |
| Causes skin irritation[2][3] | H315 | Wash hands thoroughly after handling. Wear protective gloves.[2][3] |
| Causes serious eye irritation[2][3] | H319 | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][3] |
| May cause respiratory irritation[2][3] | H335 | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3] |
| Harmful to aquatic life with long lasting effects[1] | H412 | Avoid release to the environment.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final pickup by a licensed waste disposal service.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[4][5].
2. Waste Segregation and Container Selection:
-
Designate a specific, compatible container for the collection of solid this compound waste.
-
The container must be in good condition, with a secure, screw-top lid to prevent leakage or spillage[6].
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Incompatible materials can lead to dangerous reactions[6].
3. Labeling the Hazardous Waste Container:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Harmful," "Irritant," "Environmental Hazard").
-
The date when the first waste was added to the container.
-
The name of the principal investigator or laboratory supervisor.
-
4. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[6][7].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is inspected weekly for any signs of leakage or container degradation[6].
5. Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, weighing boats, and contaminated gloves, must be disposed of as solid hazardous waste in the designated container.
-
For grossly contaminated items, double-bagging may be necessary before placing them in the waste container.
6. Empty Container Disposal:
-
An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected and disposed of as liquid hazardous waste[8].
7. Arranging for Final Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but institutional policies may vary), arrange for its pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor[6][7].
-
Follow your institution's specific procedures for requesting a waste pickup.
-
The recommended final disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber[4][9]. Alternatively, the waste can be offered to a licensed disposal company[4].
Logical Workflow for Disposal
References
- 1. 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine | 104617-49-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | C7H11N3S | CID 10329721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. camberpharma.com [camberpharma.com]
Personal protective equipment for handling (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
Essential Safety and Handling Guide for (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
This document provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards that necessitate specific personal protective equipment (PPE) to minimize exposure risk.
Hazard Classification Summary:
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1][2] |
| Harmful if swallowed | H302 | Harmful if swallowed.[3] |
| Skin sensitization | H317 | May cause an allergic skin reaction.[3] |
| Hazardous to the aquatic environment, long-term hazard | H412 | Harmful to aquatic life with long lasting effects.[3] |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with these hazards, the following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[4]
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a P95 (US) or P1 (EU EN 143) particle filter. For higher concentrations, use a type P3 (EU EN 143) particle filter.
-
Body Protection: Wear a laboratory coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Operational and Disposal Plans
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid formation of dust and aerosols.[4]
-
Provide appropriate exhaust ventilation at places where dust is formed.[4]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands before breaks and at the end of the workday.[4]
Storage:
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed.[4]
-
Recommended storage temperature is 2-8°C in an inert atmosphere.
Disposal Plan
Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations.
-
Chemical Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Contact a licensed professional waste disposal service to dispose of this material.[4]
-
Contaminated Packaging: Dispose of as unused product.[4]
Experimental Protocol: Synthesis of Pramipexole
This compound is a key intermediate in the synthesis of Pramipexole, a dopamine D2 subfamily receptor agonist. The following is a detailed methodology for this synthesis.[3][5]
Step 1: Formation of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide
-
Dissolve 2-nitrobenzenesulfonyl chloride (1.76 mol) in 4.0 L of THF and cool the solution to approximately -10 °C.
-
Add triethylamine (7.313 mol) and this compound (1.932 mol) to the cooled solution.
-
Allow the suspension to warm to approximately 25 °C while mixing and let it react for 1 hour.
-
Filter off the precipitated triethylammonium chloride.
-
Concentrate the filtrate to about one-third of its original volume.
-
Add 2.0 L of water and distill off approximately half of the remaining solvent. The product, (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide, will precipitate as a yellow solid.
Step 2: N-propylation
-
Dissolve the sulfonamide from Step 1 in acetonitrile.
-
Add propyl bromide and potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction to yield N-propyl sulfonamide as a pale-yellow solid.
Step 3: Deprotection to Yield Pramipexole
-
Treat the N-propyl sulfonamide from Step 2 with thioglycolic acid to selectively remove the sulfonamide protecting group.
-
This step yields Pramipexole base.
Step 4: Salt Formation
-
Convert the Pramipexole base to its dihydrochloride monohydrate salt by treatment with hydrochloric acid.
Caption: Workflow for the synthesis of Pramipexole.
Signaling Pathway
This compound is a direct precursor to Pramipexole, a potent dopamine D2 and D3 receptor agonist. The therapeutic effects of Pramipexole in conditions like Parkinson's disease are mediated through its interaction with these receptors in the brain.
Pramipexole mimics the action of dopamine by directly stimulating postsynaptic D2 and D3 receptors in the striatum.[4][6] This stimulation of G protein-coupled receptors (GPCRs) initiates an intracellular signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6][7] The reduction in cAMP levels ultimately modulates neuronal excitability, helping to restore the balance in neural circuits affected by dopamine deficiency.[6]
Caption: Pramipexole's mechanism of action via D2/D3 receptor signaling.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 7. Computational study on new natural compound agonists of dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
